Ethyl 6-(trifluoromethyl)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFRJTLIEGYCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005501 | |
| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597532-36-0, 851070-23-0 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate
CAS Number: 597532-36-0
This technical guide provides a comprehensive overview of Ethyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its physicochemical properties, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses its potential applications based on the biological activities of structurally related compounds.
Chemical Properties and Data
This compound is a heterocyclic building block characterized by a pyridine ring substituted with an ethyl ester group and a trifluoromethyl group. The presence of the trifluoromethyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 597532-36-0 | [2][3][4][5] |
| Molecular Formula | C₉H₈F₃NO₂ | [2][3] |
| Molecular Weight | 219.16 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥97% | [5] |
| Storage | Desiccated, Room temperature | [5] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 6-(trifluoromethyl)nicotinic acid, followed by its esterification with ethanol.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocols
The following protocols are based on established chemical principles and procedures for analogous transformations.
Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid
This procedure is adapted from known methods for the synthesis of nicotinic acid derivatives.
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF).
-
Grignard Reagent Formation: A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in dry THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Carboxylation: The Grignard reagent is cooled to 0°C, and freshly crushed dry ice (solid CO₂) is added in portions. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid, which can be purified by recrystallization.
Protocol 2: Fischer Esterification to this compound
This is a standard procedure for acid-catalyzed esterification.[6][7][8]
-
Reaction Setup: A round-bottom flask is charged with 6-(trifluoromethyl)nicotinic acid (1.0 eq) and an excess of absolute ethanol (e.g., 10-20 eq).
-
Acid Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added to the stirred mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Potential Biological Activity and Applications in Drug Development
While direct biological activity data for this compound is limited in publicly available literature, its structural motifs are present in numerous compounds with demonstrated pharmacological relevance. It serves as a key intermediate in the synthesis of more complex molecules for both the pharmaceutical and agrochemical industries.[1]
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile building block. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the final compounds, which can lead to improved bioavailability and efficacy.[1] The ethyl nicotinate scaffold allows for a variety of chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening.
Potential as an Anti-inflammatory and Analgesic Agent
Structurally related compounds, such as Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, have been noted for their potential anti-inflammatory and analgesic properties.[1] This suggests that this compound itself, or derivatives thereof, could be investigated for similar activities. The trifluoromethylpyridine moiety is a known pharmacophore in a range of bioactive molecules.
Agrochemical Applications
Trifluoromethylpyridine derivatives are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties conferred by the trifluoromethyl group can enhance the potency and selectivity of these agents.
Experimental Workflows and Signaling Pathways
Given the role of this compound as a synthetic intermediate, a logical workflow for its use in drug discovery would involve its incorporation into a variety of molecular scaffolds, followed by screening for biological activity.
References
- 1. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | 597532-36-0 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. athabascau.ca [athabascau.ca]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
An In-Depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development.
Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester at the 3-position.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | N/A |
| Synonyms | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester; 6-(Trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester; Ethyl 2-(trifluoromethyl)-5-pyridinecarboxylate | [1] |
| CAS Number | 597532-36-0 | [1][2][3][4] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][2][3][4] |
| Molecular Weight | 219.16 g/mol | [1][2][3][4] |
| SMILES | CCOC(=O)c1cc(ccn1)C(F)(F)F | N/A |
| InChI | InChI=1S/C9H8F3NO2/c1-2-16-8(15)5-3-6(4-14-7(5)9(10,11)12)13/h3-4H,2H2,1H3 | N/A |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Synthesis
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
A common route to 6-(trifluoromethyl)nicotinic acid involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.
Experimental Protocol: Hydrolysis of 6-(trifluoromethyl)nicotinonitrile
-
To a suitable reaction vessel, add water, sulfuric acid, and glacial acetic acid.
-
Slowly add 6-(trifluoromethyl)nicotinonitrile to the mixture.
-
Heat the mixture to reflux and maintain for an extended period (e.g., overnight).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and add ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 6-(trifluoromethyl)nicotinic acid.
Esterification to this compound
The synthesis of the target compound, this compound, can be accomplished via Fischer-Speier esterification of 6-(trifluoromethyl)nicotinic acid.
Proposed Experimental Protocol: Fischer-Speier Esterification
-
Suspend 6-(trifluoromethyl)nicotinic acid in an excess of ethanol.
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.
Logical Relationship of Synthesis
Caption: Synthetic pathway to this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in peer-reviewed literature. Researchers are encouraged to perform full spectral characterization upon synthesis.
Biological Activity
There is currently no published research detailing the biological activity or associated signaling pathways of this compound. The presence of the trifluoromethyl group, a common moiety in many pharmaceuticals, suggests that this compound could be a candidate for biological screening in various drug discovery programs.
Visualization of Molecular Structure
Caption: 2D Molecular Structure of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities, particularly in the context of inflammatory pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems. While experimental data for some properties are limited, a combination of predicted values and data from analogous compounds provides a robust profile.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [4] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | -1.38 ± 0.22 (Predicted) | [4] |
| Refractive Index | 1.4460 | [4] |
| LogP | ~2.6 (Estimated based on related structures) | [5] |
| Solubility | Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone; low water solubility. | [5] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, based on established methodologies for the synthesis of related nicotinic acid derivatives.[6]
Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid [6]
-
In a 200 ml four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.
-
Cool the mixture in an ice-water bath while stirring.
-
Add 9.0 g (0.088 mol) of triethylamine dropwise.
-
Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5% Palladium on carbon (Pd/C).
-
Replace the nitrogen atmosphere with hydrogen and attach a balloon filled with hydrogen.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Upon completion, evaporate the methanol under reduced pressure.
-
Dissolve the residue in 100 ml of water and cool to approximately 15 °C.
-
Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.
-
Age the mixture for about one hour at the same temperature, then filter the solid using a Nutsche filter.
-
Wash the filter cake with 25 ml of cold water.
-
Dry the product in an oven at 50 °C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.
Step 2: Esterification to this compound
This step follows a standard Fischer esterification protocol.
-
In a round-bottom flask, dissolve the synthesized 6-(trifluoromethyl)nicotinic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the key physicochemical properties.
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is packed into a capillary tube and heated slowly, with the melting range recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
Boiling Point: Determined by simple distillation. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
-
Solubility: Qualitative solubility is determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is measured using techniques like UV-Vis spectroscopy or HPLC.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
The structural similarity of this compound to nicotinic acid and other nicotinic receptor ligands suggests that it may interact with nicotinic acetylcholine receptors (nAChRs). Specifically, the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits inflammation.[7] Activation of α7 nAChRs on immune cells, such as macrophages, can lead to a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.
The proposed mechanism involves the binding of the nicotinic agonist to the α7 nAChR, which can lead to the recruitment of Janus kinase 2 (Jak2). Jak2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 can dimerize and translocate to the nucleus, where it upregulates the expression of anti-inflammatory mediators and inhibits the activity of pro-inflammatory transcription factors like NF-κB. This leads to a reduction in the production and release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Below is a diagram illustrating this hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This compound presents a compelling scaffold for the development of novel therapeutics, particularly those targeting inflammatory conditions. Its physicochemical properties, influenced by the trifluoromethyl group, suggest favorable characteristics for drug development. While further experimental validation of its properties and biological activity is required, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising molecule. The proposed interaction with the cholinergic anti-inflammatory pathway offers a clear direction for future pharmacological investigations.
References
- 1. scbt.com [scbt.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 597532-36-0 [chemicalbook.com]
- 5. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Ethyl 6-(trifluoromethyl)nicotinate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic pathway for Ethyl 6-(trifluoromethyl)nicotinate (CAS No. 597532-36-0), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of predicted spectroscopic data and generalized experimental protocols.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 597532-36-0 | [2][3][4] |
| Molecular Formula | C₉H₈F₃NO₂ | [4] |
| Molecular Weight | 219.16 g/mol | [4] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | d | 1H | H-2 (Pyridine) |
| ~8.4 | dd | 1H | H-4 (Pyridine) |
| ~7.7 | d | 1H | H-5 (Pyridine) |
| 4.42 | q | 2H | -OCH₂CH₃ |
| 1.41 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester) |
| ~154 | C-6 (Pyridine) |
| ~151 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~127 | C-3 (Pyridine) |
| ~122 (q) | CF₃ |
| ~120 | C-5 (Pyridine) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1600, 1480 | Medium | C=C stretch (Aromatic ring) |
| ~1250-1350 | Strong | C-F stretch (Trifluoromethyl) |
| ~1100-1200 | Strong | C-O stretch (Ester) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Interpretation |
| 219 | [M]⁺ (Molecular ion) |
| 190 | [M - C₂H₅]⁺ |
| 174 | [M - OCH₂CH₃]⁺ |
| 146 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire spectra with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: A small amount of the neat solid or liquid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Instrument: Mass spectrometer with an Electron Ionization (EI) source.
-
Parameters: Introduce the sample via a direct insertion probe or GC inlet. Use a standard ionization energy of 70 eV. Acquire the mass spectrum over a mass range of m/z 40-400.
-
Synthetic Workflow
A plausible synthetic route to this compound involves the esterification of 6-(trifluoromethyl)nicotinic acid.
Caption: Synthetic pathway for this compound.
Logical Relationship of Spectroscopic Analysis
The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques.
Caption: Interrelation of spectroscopic methods for structural analysis.
References
Synthesis of Ethyl 6-(trifluoromethyl)nicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 6-(trifluoromethyl)nicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the nicotinic acid scaffold, making it a valuable moiety in medicinal chemistry. This document details experimental protocols, presents quantitative data, and illustrates the synthetic workflows.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through two effective routes:
-
Cyclocondensation Reaction: This approach involves the construction of the pyridine ring from acyclic precursors. A key trifluoromethyl-containing building block, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is reacted with an appropriate three-carbon component, such as an ethyl 3-aminocrotonate or a related enamine, followed by cyclization and aromatization to yield the target molecule.
-
Esterification of 6-(trifluoromethyl)nicotinic Acid: This method involves the synthesis of the 6-(trifluoromethyl)nicotinic acid precursor, followed by a classical Fischer esterification or other esterification methods to obtain the final ethyl ester.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the key precursor, 6-(trifluoromethyl)nicotinic acid, which is a crucial intermediate for one of the main synthetic routes.
Table 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Dechlorination
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-chloro-6-(trifluoromethyl)nicotinic acid | 5%-Pd/C, Triethylamine, Methanol, H₂ balloon, Room temperature, overnight | 6-(Trifluoromethyl)nicotinic acid | 90.4% (crude) | [1] |
Table 2: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Cyclocondensation
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Methyl 3-aminoacrylate | 1. Sodium methoxide in methanol, -5°C | 6-(Trifluoromethyl)nicotinic acid | 42.8% | [1] |
| 2. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, -5°C to reflux for 3 hours | ||||
| 3. Water, reflux for 30 minutes | ||||
| 4. Concentrated HCl to pH 2 |
Experimental Protocols
Route 1: Cyclocondensation Synthesis of a Related Nicotinate
Step 1: Synthesis of Intermediate I
-
To a solution of a suitable base (e.g., sodium ethoxide in ethanol) at a controlled temperature (e.g., 0-10°C), slowly add ethyl 4-chloro-3-oxobutanoate.
-
After the initial reaction, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one dropwise, maintaining the low temperature.
-
The reaction mixture is stirred for a specified period (e.g., 2 hours) at 0-10°C to form the intermediate enamine.
Step 2: Cyclization to this compound
-
To the solution containing the intermediate from Step 1, add an ammonium salt (e.g., ammonium acetate).
-
The reaction mixture is heated to a moderate temperature (e.g., 45-60°C) to facilitate the ring closure and aromatization.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with water, extracting the product with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography or distillation.
Route 2: Esterification of 6-(trifluoromethyl)nicotinic Acid
This two-step approach first requires the synthesis of the carboxylic acid precursor, followed by its esterification.
Step 1: Synthesis of 6-(trifluoromethyl)nicotinic Acid (Method A: Dechlorination) [1]
-
In a four-necked flask equipped with a stirrer and thermometer, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).
-
Cool the mixture in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise with stirring.
-
Replace the atmosphere with nitrogen, and then introduce 5%-Pd/C (1.0 g).
-
Replace the nitrogen atmosphere with hydrogen using a balloon.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by liquid chromatography until the starting material is consumed.
-
Evaporate the methanol, and dissolve the residue in water (100 ml).
-
Maintain the internal temperature at approximately 15°C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
After aging for about one hour at the same temperature, filter the solid, wash the cake with cold water (25 ml), and dry at 50°C to obtain 6-(trifluoromethyl)nicotinic acid.
Step 2: Fischer Esterification to this compound [3][4][5][6][7]
-
Suspend 6-(trifluoromethyl)nicotinic acid (1 equivalent) in anhydrous ethanol (e.g., 15-20 mL per gram of acid).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-17 hours), monitoring the reaction progress by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure to remove excess ethanol.
-
Neutralize the residue carefully with an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by filtration and under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes.
Caption: Cyclocondensation approach to this compound.
Caption: Esterification approach to this compound.
Potential Biological Relevance
While specific signaling pathways involving this compound are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group can enhance binding affinity and modulate the pharmacological profile.
References
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Technical Guide to the Solubility of Ethyl 6-(trifluoromethyl)nicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 6-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a qualitative assessment of its expected solubility in common organic solvents, a detailed experimental protocol for quantitative determination, and visual representations of the experimental workflow and the principles governing its solubility.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyridine carboxylate family. Its structure, featuring a pyridine ring, an ethyl ester group, and a trifluoromethyl group, dictates its physicochemical properties, including its solubility. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the molecule's polarity and interactions with solvents. Understanding the solubility of this compound is crucial for its use in synthesis, formulation, and various applications in the life sciences.
Expected Solubility Profile
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Expected Qualitative Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | 32.7 | High | The hydroxyl group can hydrogen bond with the nitrogen of the pyridine ring and the ester's carbonyl oxygen. |
| Ethanol | 24.5 | High | Similar to methanol, it can engage in hydrogen bonding. |
| Water | 80.1 | Low | Despite its polarity, the significant nonpolar regions (ethyl and trifluoromethyl groups) limit its miscibility with water. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Its high polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide range of compounds. |
| Acetonitrile | 37.5 | High | A polar aprotic solvent that can effectively solvate the polar regions of the molecule. |
| Acetone | 20.7 | High | A moderately polar solvent capable of dissolving both polar and nonpolar compounds. |
| Ethyl Acetate | 6.0 | Moderate to High | Its ester group is compatible with the solute's ester, and it has a moderate polarity. |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | 9.1 | Moderate to High | A good solvent for many organic compounds due to its ability to dissolve a range of polarities. |
| Toluene | 2.4 | Moderate | The aromatic ring can interact with the pyridine ring of the solute. |
| Hexane | 1.9 | Low to Moderate | Primarily nonpolar interactions would dominate, but the overall polarity of the solute may limit high solubility. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method followed by a suitable analytical technique is a widely accepted and robust approach.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Figure 1. Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.
-
Analyze the diluted sample from the solubility experiment using the same analytical method (HPLC or UV-Vis spectroscopy).
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
The calculated concentration represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily the nature of the solvent and the temperature. The following diagram illustrates the relationship between solvent polarity and the expected solubility of a molecule with both polar and nonpolar characteristics.
Figure 2. Conceptual diagram of solvent polarity's effect on solubility.
-
"Like Dissolves Like" Principle: As illustrated in Figure 2, polar solvents are expected to be more effective at dissolving this compound due to favorable dipole-dipole interactions and potential hydrogen bonding with the pyridine and ester moieties. Nonpolar solvents will have weaker interactions, leading to lower solubility.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. Therefore, conducting solubility studies at different temperatures can provide a more complete solubility profile.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for researchers and professionals to understand and determine its solubility in various organic solvents. The provided qualitative assessment, detailed experimental protocol, and illustrative diagrams offer a solid foundation for further investigation and application of this important chemical intermediate. It is strongly recommended that experimental determination be carried out to obtain precise quantitative data for any specific application.
Stability and Storage of Ethyl 6-(trifluoromethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 6-(trifluoromethyl)nicotinate. Due to the limited availability of stability data for this specific molecule, this guide incorporates information from structurally related compounds, including nicotinate esters and fluorinated heterocyclic compounds, to provide a thorough understanding of its potential degradation pathways and handling requirements.
Chemical Stability Profile
This compound is susceptible to degradation under several conditions, primarily hydrolysis. The trifluoromethyl group and the ester functional group are the most reactive sites on the molecule.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of moisture and at alkaline or acidic pH. This reaction yields 6-(trifluoromethyl)nicotinic acid and ethanol. The rate of hydrolysis is pH-dependent, with increased degradation observed at higher pH levels.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the molecule. Aromatic compounds and those with electron-withdrawing groups can be susceptible to photolytic cleavage.
-
Thermal Degradation: High temperatures can induce decomposition. Thermal stability is a key consideration for fluorinated organic compounds.[2]
-
Oxidation: While generally stable to oxidation, extreme oxidizing conditions could potentially affect the pyridine ring or the ethyl ester group.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable. | Minimizes the rate of potential thermal degradation. |
| Humidity | Store in a desiccated environment. | Prevents hydrolysis of the ester functional group. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | Avoids potential photodegradation. |
| Inert Atmosphere | For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. | Prevents oxidation. |
| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |
Quantitative Stability Data (Hypothetical)
| Condition | Duration | Temperature | Parameter | Specification | Result |
| Long-Term | 12 months | 25°C ± 2°C / 60% ± 5% RH | Assay | 98.0% - 102.0% | 99.5% |
| 6-(trifluoromethyl)nicotinic acid | ≤ 0.5% | 0.2% | |||
| Total Impurities | ≤ 1.0% | 0.5% | |||
| Accelerated | 6 months | 40°C ± 2°C / 75% ± 5% RH | Assay | 98.0% - 102.0% | 98.8% |
| 6-(trifluoromethyl)nicotinic acid | ≤ 1.0% | 0.8% | |||
| Total Impurities | ≤ 1.5% | 1.2% |
Experimental Protocols
The following are generalized protocols for key experiments to assess the stability of this compound. These should be adapted and validated for specific laboratory conditions.
Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products, primarily 6-(trifluoromethyl)nicotinic acid.
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light (e.g., in a photostability chamber) for a specified duration.
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Recommended storage conditions and their rationale.
Caption: Factors influencing the stability of the compound.
Caption: Workflow for a comprehensive stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Ethyl 6-(Trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of Ethyl 6-(trifluoromethyl)nicotinate, with a particular focus on the influence of the trifluoromethyl group. This electron-withdrawing moiety profoundly impacts the electronic properties of the pyridine ring, thereby dictating the compound's behavior in various chemical transformations. This document details the synthesis, physical and spectroscopic properties, and key reactions of this compound, including hydrolysis, reduction, and cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile building block in medicinal chemistry and drug development.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring dramatically alters the molecule's physicochemical properties. The -CF3 group is a strong electron-withdrawing group, which enhances the metabolic stability and lipophilicity of the molecule, properties that are highly desirable in drug candidates.[1] This guide explores the core reactivity of this compound, providing a technical foundation for its use in organic synthesis.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Molecular Weight | 219.16 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [2] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Desiccated, Room temperature | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the trifluoromethyl and ester groups, these aromatic protons will be shifted downfield, likely in the range of 8.0 to 9.5 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, the carbons of the pyridine ring, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[4]
Synthesis
The synthesis of this compound can be achieved through the esterification of 6-(trifluoromethyl)nicotinic acid. A general procedure is outlined below.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
A common route to the parent acid involves the cyclization of smaller fluorinated building blocks. One documented synthesis starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which is subjected to hydrogenolysis.[3]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid[4]
-
Materials: 2-chloro-6-(trifluoromethyl)nicotinic acid, Methanol, Triethylamine, 5% Palladium on Carbon (Pd/C), Hydrogen gas, Concentrated Hydrochloric Acid.
-
Procedure:
-
In a 200 mL four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol.
-
Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise under stirring.
-
Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5% Pd/C.
-
Replace the nitrogen atmosphere with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.
-
Once the starting material is consumed, evaporate the methanol.
-
Add 100 mL of water to dissolve the residue and cool to approximately 15 °C.
-
Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.
-
After aging for about one hour at the same temperature, filter the solid, wash the cake with 25 mL of cold water, and dry at 50 °C.
-
-
Yield: 7.6 g (90.4% crude yield) of 6-(trifluoromethyl)nicotinic acid as an off-white powder.
Esterification to this compound
The synthesized 6-(trifluoromethyl)nicotinic acid can be esterified using standard methods, such as Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Materials: 6-(Trifluoromethyl)nicotinic acid, Absolute ethanol, Concentrated sulfuric acid, Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 6-(trifluoromethyl)nicotinic acid (1 equivalent) in a mixture of absolute ethanol (excess, e.g., 10 equivalents) and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
-
-
Expected Yield: High (typically >90% for Fischer esterification).[5]
Reactivity of the Trifluoromethyl Group and the Pyridine Ring
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the 6-position of the pyridine ring has several significant electronic effects:
-
Inductive Effect: The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal (-I effect) from the pyridine ring.
-
Activation towards Nucleophilic Attack: The electron deficiency of the pyridine ring is enhanced, making it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (the 2- and 4-positions).[6]
-
Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.
-
Increased Acidity of Ring Protons: The ring protons are more acidic, which can be a factor in metalation reactions.
Key Reactions of this compound
Hydrolysis of the Ester Group
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.[7]
Caption: Hydrolysis of this compound.
Experimental Protocol: Basic Hydrolysis
-
Materials: this compound, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.
-
-
Expected Yield: Quantitative.[3]
Reduction of the Ester Group
Reduction of the ester to the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, can be challenging with mild reducing agents like sodium borohydride (NaBH₄) due to the generally low reactivity of esters.[8] However, the electron-withdrawing trifluoromethyl group activates the ester carbonyl, making reduction more feasible than for unsubstituted nicotinates.[9] The use of stronger reducing agents or modified borohydride systems is recommended.
Caption: Reduction of this compound.
Experimental Protocol: Reduction with NaBH₄/CaCl₂[10]
-
Materials: this compound, Anhydrous Tetrahydrofuran (THF), Anhydrous Ethanol (EtOH), Calcium chloride (CaCl₂), Sodium borohydride (NaBH₄).
-
Procedure:
-
To a solution of this compound (1 equivalent) in a 1:2 mixture of anhydrous THF and ethanol, add CaCl₂ (1.5 equivalents).
-
Add NaBH₄ (3 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude alcohol by column chromatography.
-
-
Expected Yield: Moderate to good, depending on the specific substrate and conditions.
Cross-Coupling Reactions
While the C-CF₃ bond is generally robust and not suitable for direct cross-coupling, a halogen atom can be introduced at the 6-position (e.g., from 2-chloro-6-(trifluoromethyl)nicotinic acid) to enable a variety of powerful cross-coupling reactions. The following protocols are based on analogous transformations of 6-halo-nicotinates and serve as a guide for the potential reactivity of a suitably functionalized derivative of this compound.
This reaction is a versatile method for forming C-C bonds between a halo-pyridine and an organoboron reagent.[10]
Caption: Suzuki-Miyaura coupling of a 6-halo-nicotinate derivative.
Experimental Protocol: Suzuki-Miyaura Coupling[12]
-
Materials: Ethyl 6-halo-(trifluoromethyl)nicotinate (1 equivalent), Arylboronic acid (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2 equivalents), Solvent (e.g., DME/water mixture).
-
Procedure:
-
To a reaction vessel, add the halo-nicotinate, arylboronic acid, and base.
-
Add the solvent mixture and degas by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture (e.g., 85 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: Generally good to excellent.
This palladium-catalyzed reaction is a powerful method for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines.[11][12]
Caption: Buchwald-Hartwig amination of a 6-halo-nicotinate derivative.
Experimental Protocol: Buchwald-Hartwig Amination[15]
-
Materials: Ethyl 6-halo-(trifluoromethyl)nicotinate (1 equivalent), Amine (1.2 equivalents), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., XPhos, 8 mol%), Base (e.g., NaOtBu, 1.4 equivalents), Anhydrous toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the halo-nicotinate, the amine, and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: Good to excellent, depending on the amine and ligand used.
Conclusion
This compound is a valuable building block whose reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This guide has provided a detailed overview of its synthesis, properties, and key chemical transformations. The protocols and data presented herein are intended to serve as a practical resource for researchers leveraging this and similar fluorinated heterocycles in the design and synthesis of novel molecules for pharmaceutical and other applications. The predictable reactivity of the ester and the potential for functionalization of the pyridine ring through cross-coupling reactions underscore the versatility of this compound in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 597532-36-0 [chemicalbook.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Hydrolysis of Ethyl 6-(Trifluoromethyl)nicotinate to 6-(Trifluoromethyl)nicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of Ethyl 6-(trifluoromethyl)nicotinate to its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the carboxylic acid moiety serves as a key intermediate for further functionalization. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the experimental workflow.
Introduction
This compound is a nicotinic acid ester featuring a trifluoromethyl group, which can significantly influence the molecule's chemical and biological properties, such as lipophilicity and metabolic stability.[1] The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental saponification reaction, typically achieved through base-catalyzed or acid-catalyzed methods. The resulting product, 6-(trifluoromethyl)nicotinic acid, is a valuable building block in medicinal chemistry.[2]
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₈F₃NO₂ | 219.16 | - | - | - |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | White to off-white solid | 193-197 | 259.3 |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is generally the preferred method for this transformation due to its high efficiency and the irreversible nature of the reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol or ethanol and water (typically a 2:1 to 4:1 v/v ratio).
-
Addition of Base: To the stirred solution, add a stoichiometric excess of the base (e.g., NaOH, 1.5 - 3.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Solvent Removal and Acidification: After cooling the reaction mixture to room temperature, remove the alcohol solvent under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-acidic impurities. Carefully acidify the aqueous layer to a pH of approximately 2-3 by the dropwise addition of concentrated HCl while cooling in an ice bath. The carboxylic acid product should precipitate out of the solution.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, though it is a reversible reaction and may require a large excess of water to drive the equilibrium towards the products.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water (H₂O)
-
Dioxane (optional, to improve solubility)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in an excess of aqueous acid (e.g., 10-20% H₂SO₄ or HCl). Dioxane can be used as a co-solvent if the starting material has low solubility in the aqueous acid.
-
Reaction: Heat the mixture to reflux (typically 100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or HPLC.
-
Work-up - Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of NaHCO₃ until the pH is approximately neutral. Extract the aqueous mixture several times with ethyl acetate or diethyl ether.
-
Acidification and Product Extraction: Acidify the aqueous layer to a pH of 2-3 with concentrated HCl. Extract the product from the acidified aqueous layer with multiple portions of ethyl acetate or diethyl ether.
-
Washing and Drying: Combine the organic extracts containing the product, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization as described in the base-catalyzed protocol.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the hydrolysis of ethyl nicotinate derivatives, which can be used as a starting point for the optimization of the hydrolysis of this compound.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | This compound, NaOH or KOH | This compound, H₂SO₄ or HCl, Water |
| Solvent | Alcohol/Water mixture (e.g., MeOH/H₂O) | Water or Aqueous Dioxane |
| Temperature | Reflux (60-80 °C) | Reflux (100 °C) |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Work-up | Acidification (e.g., with HCl), Extraction | Neutralization (e.g., with NaHCO₃), Acidification, Extraction |
| Typical Yield | Generally high (>90%) | Variable, often lower than base-catalyzed |
| Key Considerations | The reaction is essentially irreversible. | The reaction is reversible and requires an excess of water. |
Process Diagrams
To visualize the experimental workflow, the following diagrams have been generated using the DOT language.
References
Reduction of Ethyl 6-(Trifluoromethyl)nicotinate to (6-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical reduction of ethyl 6-(trifluoromethyl)nicotinate to its corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the trifluoromethylpyridyl methanol moiety can significantly enhance biological activity and metabolic stability. This document provides a comparative overview of common reduction methodologies, detailed experimental protocols, and quantitative data to aid in the selection and implementation of the most suitable synthetic route.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. In the context of drug discovery and development, the synthesis of functionalized heterocyclic alcohols, such as (6-(trifluoromethyl)pyridin-3-yl)methanol, is of significant interest. The presence of a trifluoromethyl group on the pyridine ring can impart desirable properties to a molecule, including increased lipophilicity and resistance to metabolic degradation. This guide focuses on the practical aspects of reducing this compound, a readily available starting material.
Core Reduction Methodologies
Two primary hydride-based reducing agents are typically employed for the reduction of esters: Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄). The choice between these reagents depends on factors such as reactivity, selectivity, safety, and scalability.
-
Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent, NaBH₄ is highly selective for aldehydes and ketones.[1] Its reactivity towards esters is typically low; however, the presence of an electron-withdrawing group, such as the trifluoromethyl group in the target substrate, can activate the ester carbonyl, making it more susceptible to nucleophilic attack by the hydride.[2] The use of protic solvents like methanol or ethanol is common, and additives can be used to enhance its reducing power.[2]
-
Lithium Aluminium Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent than NaBH₄, LiAlH₄ readily reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[3][4][5] Due to its high reactivity, it must be used in anhydrous aprotic solvents, typically ethers like diethyl ether or tetrahydrofuran (THF).[6][7] While highly effective, the handling of LiAlH₄ requires stringent safety precautions due to its pyrophoric nature and violent reaction with water.[6]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes quantitative data for the reduction of nicotinate esters to their corresponding alcohols, providing a basis for comparison of different methods.
| Starting Material | Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl nicotinate | NaBH₄/MeOH | THF | Reflux | Not Specified | High | [8] |
| Ethyl nicotinate derivatives | LiAlH₄ | Diethyl ether / THF | 0 to RT | Not Specified | High | [3][6] |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride - Methanol System
This protocol is adapted from the reduction of methyl nicotinate and is suitable for a starting point in the optimization of the reduction of this compound.[8]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (a significant excess, e.g., 5-10 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture is then heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1M HCl until the effervescence ceases.
-
Extraction: Neutralize the reaction mixture with a saturated solution of NaHCO₃ and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (6-(trifluoromethyl)pyridin-3-yl)methanol by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Protocol 2: Reduction with Lithium Aluminium Hydride
This is a general and robust protocol for the reduction of esters to alcohols.[6][10] Extreme caution must be exercised when working with LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.[11]
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure should result in the formation of a granular, white precipitate of aluminum salts which can be easily filtered.[10]
-
-
Isolation: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the filtrate and the washings.
-
Drying and Concentration: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (6-(trifluoromethyl)pyridin-3-yl)methanol by flash column chromatography on silica gel using an appropriate eluent system.[9]
Mandatory Visualizations
Reaction Pathway
Caption: Chemical transformation of this compound to its alcohol.
Experimental Workflow
Caption: General workflow for the reduction and purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Ethyl 6-(trifluoromethyl)nicotinate as a Versatile Building Block for Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(trifluoromethyl)nicotinate is a key heterocyclic building block in the development of modern insecticides. The presence of the trifluoromethyl group on the pyridine ring significantly enhances the biological activity and metabolic stability of the resulting compounds. This document provides an overview of its application in the synthesis of potent insecticides, detailed experimental protocols for the preparation of key intermediates and final products, and data on their biological efficacy.
Application Notes
The trifluoromethylpyridine moiety is a critical pharmacophore in a range of commercial and developmental insecticides. This compound serves as a readily available starting material for the synthesis of various insecticidal compounds, primarily through derivatization of the carboxylic acid group.
One of the most prominent classes of insecticides derived from this scaffold are the mesoionic insecticides, such as Triflumezopyrim . These compounds exhibit a novel mode of action by inhibiting the nicotinic acetylcholine receptor (nAChR) at the orthosteric binding site. This is distinct from the agonistic action of neonicotinoid insecticides, making them effective against pests that have developed resistance to other insecticide classes.[1]
Furthermore, derivatization of the corresponding 6-(trifluoromethyl)nicotinic acid into amides and 1,3,4-oxadiazole derivatives has been shown to yield compounds with significant insecticidal activity against a range of pests, including Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth).[2] The versatility of the nicotinic acid scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and spectrum of activity.
Quantitative Data: Insecticidal Activity
The following table summarizes the insecticidal activity (LC50) of various compounds derived from the trifluoromethylpyridine scaffold against the oriental armyworm, Mythimna separata.
| Compound ID | R Group on 1,3,4-oxadiazole | LC50 (mg L⁻¹) against M. separata | Reference Compound | LC50 (mg L⁻¹) against M. separata |
| E18 | 2,4-dichlorophenyl | 38.5 | Avermectin | 29.6 |
| E27 | 2-chloro-4-nitrophenyl | 30.8 | Avermectin | 29.6 |
Table 1: In vivo insecticidal activity of selected 1,3,4-oxadiazole derivatives containing the trifluoromethylpyridine moiety against M. separata.[2]
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid from this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with hydrochloric acid.
-
A precipitate of 6-(trifluoromethyl)nicotinic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 2: Synthesis of a Representative N-substituted-6-(trifluoromethyl)nicotinamide
This protocol outlines the synthesis of an amide derivative from 6-(trifluoromethyl)nicotinic acid, a common structural motif in insecticides.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A primary or secondary amine (R¹R²NH)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Suspend 6-(trifluoromethyl)nicotinic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous dichloromethane and cool to 0 °C.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous dichloromethane.
-
Slowly add the amine solution to the acid chloride solution via a dropping funnel.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6-(trifluoromethyl)nicotinamide.
Visualizations
Caption: Synthetic pathway from this compound to insecticidal amides.
Caption: Experimental workflow for synthesis, purification, and evaluation.
Caption: Mechanism of action of Triflumezopyrim on insect nAChR.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Anti-Inflammatory Agents from Ethyl 6-(Trifluoromethyl)nicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a promising class of anti-inflammatory agents, 2-anilino-6-(trifluoromethyl)nicotinic acids, using Ethyl 6-(trifluoromethyl)nicotinate as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability and biological activity. The synthesized compounds are analogs of known non-steroidal anti-inflammatory drugs (NSAIDs) and are predicted to exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Introduction
Nicotinic acid and its derivatives have emerged as a versatile scaffold in the development of new therapeutic agents.[1][2] Specifically, 2-anilinonicotinic acid derivatives are structurally related to the fenamate class of NSAIDs and have shown significant analgesic and anti-inflammatory activities in various studies.[3] This protocol outlines a two-step synthesis strategy, commencing with the hydrolysis of this compound, followed by an Ullmann condensation to introduce the pharmacologically important aniline moiety.
Synthetic Pathway
The synthesis of 2-anilino-6-(trifluoromethyl)nicotinic acids from this compound is a straightforward two-step process. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is a copper-catalyzed Ullmann condensation reaction between the resulting 2-chloro-6-(trifluoromethyl)nicotinic acid (after a subsequent halogenation step, not detailed here but a standard transformation) and a substituted aniline. For the purpose of this protocol, we will focus on the synthesis of the parent 2-anilino-6-(trifluoromethyl)nicotinic acid.
Experimental Protocols
Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid (Hydrolysis)
This protocol describes the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Attach the reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to yield 6-(trifluoromethyl)nicotinic acid as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of 2-Anilino-6-(trifluoromethyl)nicotinic Acid (Ullmann Condensation)
This protocol outlines the synthesis via an Ullmann condensation of the corresponding 2-chloro-6-(trifluoromethyl)nicotinic acid with aniline. The synthesis of 2-chloro-6-(trifluoromethyl)nicotinic acid from 6-(trifluoromethyl)nicotinic acid is a standard procedure and is not detailed here.
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinic acid
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 2N HCl to pH 3-4 to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-anilino-6-(trifluoromethyl)nicotinic acid.
Expected Yield: 60-75%
In Vitro Anti-Inflammatory Activity
| Compound (Related Structures) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3b | >100 | 0.06 | >1667 |
| Compound 3e | >100 | 0.06 | >1667 |
| Compound 4c | >100 | 0.05 | >2000 |
| Compound 4f | >100 | 0.05 | >2000 |
| Celecoxib (Reference) | 7.6 | 0.04 | 190 |
| Indomethacin (Reference) | 0.1 | 1.7 | 0.06 |
Data sourced from Aboul-Enein et al., Bioorg. Chem. 2021, 107, 104610. The compounds in this study are nicotinic acid derivatives with different substitution patterns.[2]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.
| Compound (Related Structures) | Dose (mg/kg) | % Inhibition of Edema (3h) |
| Compound 4c | 10 | 68.2 |
| Compound 4f | 10 | 72.5 |
| Celecoxib (Reference) | 10 | 70.3 |
| Indomethacin (Reference) | 10 | 65.8 |
Data sourced from Aboul-Enein et al., Bioorg. Chem. 2021, 107, 104610. The compounds in this study are nicotinic acid derivatives with different substitution patterns.[2]
Mechanism of Action: Signaling Pathways
The primary mechanism of action for many NSAIDs is the inhibition of the COX enzymes, which are key in the inflammatory cascade. Inhibition of COX-2 is desirable for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Furthermore, some nicotinic acid derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Conclusion
The synthetic route from this compound provides a viable and efficient method for producing novel 2-anilino-6-(trifluoromethyl)nicotinic acid derivatives. Based on the activity of structurally related compounds, these molecules are anticipated to be potent and selective COX-2 inhibitors, making them strong candidates for further development as anti-inflammatory drugs with a potentially favorable safety profile. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate the pharmacological profile of these promising compounds.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of Ethyl 6-(Trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the amination of Ethyl 6-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] The trifluoromethylpyridine moiety is a crucial structural motif in many active ingredients.[2][3] The protocols outlined below describe two of the most effective methods for the formation of a carbon-nitrogen bond at the 6-position of the pyridine ring: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Overview of Amination Methods
The introduction of an amino group onto the pyridine ring of this compound can be achieved through several synthetic strategies. The choice of method often depends on the desired amine, functional group tolerance, and scalability.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[4][5] It offers broad substrate scope and functional group tolerance, making it suitable for coupling a wide range of primary and secondary amines.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups, such as the trifluoromethyl group and the ester on the ethyl nicotinate ring, activates the 6-position for nucleophilic attack, making SNAr a viable pathway.[8][9]
Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a generalized procedure for the Buchwald-Hartwig amination of a halo-substituted this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific amines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Purpose | Typical Examples |
| Ethyl 6-halo-(trifluoromethyl)nicotinate | Starting Material | Ethyl 6-chloro- or 6-bromo-(trifluoromethyl)nicotinate |
| Amine | Nucleophile | Primary or secondary aliphatic or aromatic amines |
| Palladium Catalyst | Cross-coupling catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, BINAP, RuPhos |
| Base | Activates the amine | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane, THF (anhydrous) |
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add the base (1.5-2.0 equivalents), Ethyl 6-halo-(trifluoromethyl)nicotinate (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr of Ethyl 6-halo-(trifluoromethyl)nicotinate with an amine. This method is often simpler as it does not require a metal catalyst.
General Reaction Scheme:
Caption: General scheme for Nucleophilic Aromatic Substitution.
Materials:
| Reagent/Material | Purpose | Typical Examples |
| Ethyl 6-halo-(trifluoromethyl)nicotinate | Starting Material | Ethyl 6-chloro- or 6-bromo-(trifluoromethyl)nicotinate |
| Amine | Nucleophile | Primary or secondary aliphatic amines |
| Base (Optional) | To neutralize generated acid | K₂CO₃, Cs₂CO₃, Et₃N |
| Solvent | Reaction medium | DMF, DMSO, NMP, Acetonitrile |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-halo-(trifluoromethyl)nicotinate (1.0 equivalent) and the amine (1.5-3.0 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Base: If the amine salt is not desired as a byproduct, add a non-nucleophilic base (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product or to facilitate extraction.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired 6-amino-substituted nicotinate.
Workflow Diagram:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Data Summary
The following table summarizes typical reaction parameters for the amination of related aryl halides, which can serve as a starting point for the amination of this compound.
| Method | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good to High | [10] |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | Good | [6] |
| SNAr | N/A | K₂CO₃ | DMF | 80-100 | Moderate to Good | [8] |
| SNAr | N/A | Et₃N | Ethanol | Reflux | Good | [11] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The amination of this compound can be effectively achieved using either the Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution. The Buchwald-Hartwig method offers broader scope, particularly for less reactive amines, while SNAr provides a simpler, catalyst-free alternative that is well-suited for this electron-deficient substrate. The protocols provided herein serve as a robust starting point for the synthesis of diverse 6-amino-(trifluoromethyl)nicotinates, which are valuable precursors in drug discovery and development.[1] Researchers should optimize the reaction conditions for each specific substrate combination to achieve the best results.
References
- 1. 6-Amino-2-(trifluoromethyl)nicotinic acid (1060810-75-4) for sale [vulcanchem.com]
- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 6-(trifluoromethyl)nicotinate in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(trifluoromethyl)nicotinate is a versatile building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocycles, such as pyrazolopyridines and pyrido[2,3-d]pyrimidines, using this compound as a key starting material. The trifluoromethyl-substituted pyridine motif is of significant interest as it is found in numerous agrochemicals and pharmaceuticals.[1]
Synthesis of Key Intermediates
A crucial step in the synthesis of many nitrogen-containing heterocycles from this compound is the introduction of a nucleophilic group, such as an amino or hydrazinyl moiety, onto the pyridine ring. This is typically achieved through nucleophilic aromatic substitution (SNAr).
Protocol 1: Synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonium salt in the presence of a base) (excess, e.g., 5-10 eq.) and a base (e.g., K2CO3 or Cs2CO3) (2-3 eq.).
-
Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 2-amino-6-(trifluoromethyl)nicotinate.
Synthesis of Novel Heterocycles
Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with a wide range of biological activities. They can be synthesized from ethyl 2-amino-6-(trifluoromethyl)nicotinate through condensation with a suitable one-carbon synthon.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 2-amino-6-(trifluoromethyl)nicotinate (1.0 eq.) in a high-boiling point solvent such as diphenyl ether, add formamide (excess, e.g., 10-20 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 180-200 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove residual diphenyl ether and unreacted starting materials, and dry to yield the desired 4-hydroxy-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-amino-6-(trifluoromethyl)nicotinate | This compound | NH3 source, Base | DMF | 120 | 12 | (Not specified) |
| 4-hydroxy-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | Ethyl 2-amino-6-(trifluoromethyl)nicotinate | Formamide | Diphenyl ether | 190 | 6 | (Not specified) |
Note: Yields are not specified in the generalized protocols and would need to be determined experimentally.
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis
References
Application of Ethyl 6-(trifluoromethyl)nicotinate in Agrochemical Synthesis: A Detailed Guide for Researchers
Introduction
Ethyl 6-(trifluoromethyl)nicotinate and its derivatives are pivotal intermediates in the synthesis of a variety of modern agrochemicals. The incorporation of the trifluoromethyl (CF3) group into the pyridine ring significantly enhances the biological efficacy, metabolic stability, and overall performance of the resulting active ingredients. This application note provides a comprehensive overview of the use of this compound in the synthesis of a key herbicide, including detailed experimental protocols, quantitative data, and a visualization of the herbicide's mode of action. This guide is intended for researchers, scientists, and professionals involved in agrochemical discovery and development.
Application in Herbicide Synthesis: The Case of Flupyrsulfuron-methyl
A prominent application of a derivative of this compound is in the synthesis of the sulfonylurea herbicide, Flupyrsulfuron-methyl. This herbicide is effective for the post-emergence control of grass and broadleaf weeds in cereal crops. The synthesis involves the preparation of a key intermediate, methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate, from a corresponding nicotinate ester.
Synthetic Pathway Overview
The overall synthesis of Flupyrsulfuron-methyl from a mthis compound precursor can be outlined in two main stages:
-
Formation of the Key Intermediate: Conversion of mthis compound to methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate, followed by amination to yield methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate.
-
Coupling Reaction: Reaction of the sulfamoyl intermediate with a pyrimidine derivative to form the final sulfonylurea bridge of Flupyrsulfuron-methyl.
Experimental Protocols
The following protocols are detailed representations of the synthetic steps involved in the preparation of Flupyrsulfuron-methyl.
Protocol 1: Synthesis of Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate
This protocol describes the conversion of mthis compound to the key sulfamoyl intermediate.
Materials:
-
Mthis compound
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Chlorosulfonation:
-
In a clean, dry round-bottom flask, dissolve mthis compound (1.0 eq) in an excess of chlorosulfonic acid (5.0-10.0 eq).
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate.
-
-
Amination:
-
Dissolve the crude chlorosulfonyl intermediate in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add an excess of concentrated aqueous ammonia solution (e.g., 28-30%) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate.
-
Protocol 2: Synthesis of Flupyrsulfuron-methyl
This protocol details the final coupling step to produce the active herbicide.
Materials:
-
Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate
-
2-Amino-4,6-dimethoxypyrimidine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous acetonitrile or acetone
-
Phenyl chloroformate (or a similar coupling agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in anhydrous acetonitrile, add phenyl chloroformate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to form the corresponding phenyl carbamate intermediate.
-
To this mixture, add methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Flupyrsulfuron-methyl.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Flupyrsulfuron-methyl. Please note that yields can vary based on reaction scale and optimization of conditions.
| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1. Chlorosulfonation | Mthis compound | Chlorosulfonic acid, Thionyl chloride | 80-90 | 4-6 | 75-85 | >90 (crude) |
| 2. Amination | Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate | Aqueous Ammonia | 0 - RT | 2-4 | 80-90 | >95 |
| 3. Coupling | Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate, 2-Amino-4,6-dimethoxypyrimidine | Phenyl chloroformate, K2CO3 | Reflux | 6-12 | 70-80 | >98 |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Flupyrsulfuron-methyl, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine in plants. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By blocking this pathway, the herbicide effectively halts the growth of susceptible weeds, leading to their death.
Application in Fungicide Synthesis
While the detailed example above focuses on a herbicide, it is important to note that trifluoromethyl-nicotinate derivatives are also valuable building blocks for fungicides. The trifluoromethylpyridine moiety is a common feature in a number of commercial fungicides. The synthetic strategies often involve the coupling of the nicotinate core with other heterocyclic or aromatic fragments to generate molecules that interfere with essential fungal biochemical pathways, such as respiration or cell wall biosynthesis. Further research and exploration of reaction methodologies can expand the utility of this compound in the development of novel and effective fungicides.
This compound and its derivatives are versatile and highly valuable building blocks in the field of agrochemical synthesis. The provided protocols and data for the synthesis of the herbicide Flupyrsulfuron-methyl illustrate a practical application and highlight the importance of this class of compounds. The understanding of the synthetic pathways and the mode of action of the resulting agrochemicals is crucial for the development of new and improved crop protection solutions. Further investigation into the application of these intermediates for the synthesis of a broader range of agrochemicals, including fungicides, is a promising area for future research.
One-Pot Synthesis of Ethyl 6-(trifluoromethyl)nicotinate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the one-pot synthesis of Ethyl 6-(trifluoromethyl)nicotinate, a valuable building block in medicinal chemistry and drug discovery. The described method is a palladium-catalyzed alkoxycarbonylation of 2-chloro-6-(trifluoromethyl)pyridine. This procedure utilizes molybdenum hexacarbonyl as a solid, easy-to-handle source of carbon monoxide, circumventing the need for gaseous CO. This application note offers a comprehensive guide for the practical execution of this synthesis, including reagent specifications, reaction conditions, and product purification.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields. The one-pot procedure detailed herein offers an efficient and streamlined alternative, improving laboratory workflow and resource utilization. This method is based on established palladium-catalyzed carbonylation chemistry, which is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol
This protocol outlines a one-pot procedure for the synthesis of this compound via palladium-catalyzed alkoxycarbonylation of 2-chloro-6-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-6-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous ethanol (EtOH)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a sealable reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel column for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), molybdenum hexacarbonyl (0.6 mmol, 0.6 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous 1,4-dioxane (5 mL) and anhydrous ethanol (3.0 mmol, 3.0 equiv).
-
Reaction Conditions: Seal the flask or tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash it with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.
Data Presentation
| Reagent/Parameter | Molar Ratio / Condition | Notes |
| 2-chloro-6-(trifluoromethyl)pyridine | 1.0 equiv | Starting material. |
| Palladium(II) acetate (Pd(OAc)₂) | 2 mol% | Catalyst. |
| Xantphos | 4 mol% | Ligand. |
| Molybdenum hexacarbonyl (Mo(CO)₆) | 0.6 equiv | Solid carbon monoxide source. |
| Cesium carbonate (Cs₂CO₃) | 2.0 equiv | Base. |
| Anhydrous ethanol (EtOH) | 3.0 equiv | Ethylating agent and solvent. |
| Anhydrous 1,4-dioxane | - | Solvent. |
| Temperature | 120 °C | Reaction temperature. |
| Reaction Time | 12-24 hours | Monitor reaction for completion. |
| Expected Yield | 70-85% | Yields may vary depending on the specific reaction conditions and purification. |
| Purity | >97% | Purity determined after column chromatography.[1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Simplified catalytic cycle for the palladium-catalyzed alkoxycarbonylation.
References
Application Notes and Protocols: Employing Ethyl 6-(Trifluoromethyl)nicotinate as a Versatile Building Block for Trifluoromethylated Molecules
Introduction
Ethyl 6-(trifluoromethyl)nicotinate is a valuable heterocyclic building block for introducing the trifluoromethylpyridyl moiety into a range of molecules. The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. These application notes provide detailed protocols for the utilization of this compound in the synthesis of more complex derivatives, primarily through its conversion to 6-(trifluoromethyl)nicotinic acid and subsequent amide coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this important structural motif into their synthetic targets.
Core Applications
This compound is not typically used as a direct trifluoromethylating agent. Instead, it serves as a robust scaffold that carries the trifluoromethyl group, which is then elaborated into a final product. The primary synthetic strategies involve two key steps:
-
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This reaction is typically high-yielding and provides the necessary functional handle for further derivatization.
-
Amide Coupling: The resulting 6-(trifluoromethyl)nicotinic acid is a versatile intermediate for the formation of a wide array of nicotinamides through coupling with various primary and secondary amines. These amide coupling reactions are central to the construction of many biologically active molecules.
The overall synthetic pathway is depicted below:
Caption: General workflow for the derivatization of this compound.
Data Presentation: Reaction Parameters
The following tables summarize the key quantitative data for the hydrolysis and a representative amide coupling reaction.
Table 1: Hydrolysis of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Sodium Hydroxide (NaOH) | [1] |
| Solvent | Water/Ethanol mixture | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 6-(Trifluoromethyl)nicotinic acid | [1] |
| Yield | >95% (typical) | [1] |
Table 2: Amide Coupling of 6-(Trifluoromethyl)nicotinic Acid
| Parameter | Value | Reference |
| Starting Material | 6-(Trifluoromethyl)nicotinic acid | |
| Amine | Various primary/secondary amines | |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | |
| Base | DIPEA (N,N-Diisopropylethylamine) | |
| Solvent | DMF (N,N-Dimethylformamide) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-3 hours | |
| Product | N-Substituted-6-(trifluoromethyl)nicotinamide | |
| Yield | 70-90% (typical, substrate-dependent) |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 6-(Trifluoromethyl)nicotinic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 6-(trifluoromethyl)nicotinic acid will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight.
Expected Outcome:
This procedure typically yields 6-(trifluoromethyl)nicotinic acid as a white solid with a yield of over 95%.
Caption: Step-by-step workflow for the hydrolysis of this compound.
Protocol 2: HATU-Mediated Amide Coupling of 6-(Trifluoromethyl)nicotinic Acid
This protocol provides a general and efficient method for the synthesis of nicotinamides from 6-(trifluoromethyl)nicotinic acid and a primary or secondary amine using HATU as the coupling agent.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringes
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the acid.
-
Add the amine (1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-(trifluoromethyl)nicotinamide.
Expected Outcome:
This procedure typically affords the desired amide product in good to excellent yields (70-90%), depending on the nature of the amine used.
References
Application Notes and Protocols: Derivatization of Ethyl 6-(trifluoromethyl)nicotinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 6-(trifluoromethyl)nicotinate, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed synthetic protocols for creating a library of derivatives, methodologies for biological screening against various targets, and a framework for data analysis and visualization.
Introduction
This compound is a key building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.[1][2] The pyridine core is a common feature in many biologically active molecules. Derivatization of this scaffold allows for the exploration of chemical space and the generation of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[3][4][5] This document provides protocols for the synthesis of amide, hydrazide, and 1,3,4-oxadiazole derivatives and their subsequent evaluation in biological assays.
Synthetic Derivatization Strategies
The ester functional group of this compound is the primary site for derivatization, allowing for the synthesis of a variety of amides, hydrazides, and their cyclized derivatives.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes the direct amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Sodium methoxide (catalytic amount)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.2 eq).
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.[5]
Protocol 2: Synthesis of Hydrazide Derivative
This protocol details the formation of 6-(trifluoromethyl)nicotinohydrazide, a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Magnetic stirrer
-
Round bottom flask
-
Condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round bottom flask.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-(trifluoromethyl)nicotinohydrazide.
Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol describes the cyclization of the hydrazide intermediate with a carboxylic acid to form a 2,5-disubstituted 1,3,4-oxadiazole.
Materials:
-
6-(Trifluoromethyl)nicotinohydrazide (from Protocol 2)
-
Substituted carboxylic acid (e.g., benzoic acid, acetic acid)
-
Phosphorus oxychloride (POCl₃)
-
Magnetic stirrer
-
Round bottom flask
-
Condenser
Procedure:
-
A mixture of 6-(trifluoromethyl)nicotinohydrazide (1.0 eq) and the substituted carboxylic acid (1.1 eq) is taken in a round bottom flask.
-
Add phosphorus oxychloride (5-10 volumes) dropwise at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.[6][7]
Derivatization Workflow
Caption: Synthetic routes for derivatization.
Biological Screening Protocols
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is for screening the anti-inflammatory potential of the synthesized derivatives by measuring the inhibition of cyclooxygenase enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of test compounds and reference inhibitors in COX Assay Buffer.
-
Reaction Setup: To the wells of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compound or reference inhibitor (or DMSO for vehicle control)
-
COX-1 or COX-2 enzyme
-
-
Incubation: Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[3][8][9]
COX Signaling Pathway
Caption: COX enzyme signaling pathway.
Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal pathogens.[1][4]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (dissolved in DMSO)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27-A3 for yeasts).[1] The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the positive control in the 96-well plates to a final volume of 100 µL per well.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.[4]
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the synthesized derivatives.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R Group (Amide) / R' Group (Oxadiazole) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | Ethyl Ester | >100 | >100 | - |
| AMD-01 | Phenyl | 50.2 | 5.1 | 9.8 |
| AMD-02 | 4-Chlorophenyl | 45.8 | 2.3 | 19.9 |
| OXD-01 | Methyl | >100 | 15.7 | >6.4 |
| OXD-02 | Phenyl | 80.1 | 8.9 | 9.0 |
| Celecoxib | - | 15.0 | 0.05 | 300 |
Note: The data presented in this table is representative and for illustrative purposes only.
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | R Group (Amide) / R' Group (Oxadiazole) | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Parent | Ethyl Ester | >64 | >64 |
| AMD-03 | Benzyl | 32 | 16 |
| HYD-01 | Hydrazide | 64 | 32 |
| OXD-03 | 4-Nitrophenyl | 8 | 4 |
| OXD-04 | 2,4-Dichlorophenyl | 4 | 2 |
| Fluconazole | - | 1 | 4 |
Note: The data presented in this table is representative and for illustrative purposes only.
Experimental Workflow for Biological Screening
A typical workflow for screening the synthesized library of compounds involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Biological Screening Workflow
Caption: High-level biological screening workflow.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Ethyl 6-(trifluoromethyl)nicotinate as a Versatile Intermediate for Advanced Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Ethyl 6-(trifluoromethyl)nicotinate as a key intermediate in the synthesis of advanced functional materials. The unique electronic properties conferred by the trifluoromethyl group make this building block particularly valuable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and in the development of novel pharmaceutical compounds.
Introduction: The Role of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can significantly alter their physicochemical properties.[1][2] In the context of functional materials, the high electronegativity and lipophilicity of the -CF₃ group can lead to:
-
Enhanced Electron Affinity: Facilitating the design of n-type and ambipolar charge-transporting materials.
-
Improved Volatility and Stability: Beneficial for vacuum deposition processes used in OLED fabrication.
-
Tuning of Emission Wavelengths: Influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Increased Quantum Efficiency: By modifying excited state dynamics, such as promoting thermally activated delayed fluorescence (TADF).[1]
-
Enhanced Metabolic Stability and Bioavailability: Crucial for the development of new therapeutics.
This compound serves as a readily available starting material for introducing the trifluoromethyl-pyridinyl moiety into a wide range of molecular architectures.
Application in Organic Light-Emitting Diodes (OLEDs)
Trifluoromethyl-substituted pyridine derivatives are promising components of emissive and charge-transporting layers in OLEDs.[1][2][3] this compound can be derivatized to synthesize phosphorescent emitters, TADF materials, and host materials.
Synthesis of a Hypothetical Iridium(III) Emitter
This protocol outlines the synthesis of a hypothetical phosphorescent green-emitting Iridium(III) complex using a ligand derived from this compound.
Experimental Workflow:
Caption: Synthetic workflow for a hypothetical Iridium(III) complex.
Protocol:
-
Synthesis of the Ancillary Ligand:
-
To a solution of this compound in anhydrous THF, add a Grignard reagent such as 2-bromophenylmagnesium bromide at 0 °C.
-
After completion of the reaction, quench with an appropriate reagent to yield a benzaldehyde derivative.
-
React the resulting aldehyde with 2-picolylamine in ethanol under reflux to form the Schiff base ancillary ligand.
-
Purify the ligand by column chromatography.
-
-
Iridium(III) Complexation:
-
In a mixture of 2-ethoxyethanol and water, dissolve the ancillary ligand and [Ir(ppy)₂(μ-Cl)]₂.
-
Reflux the mixture for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and precipitate the crude product by adding water.
-
-
Purification and Characterization:
-
Purify the crude complex by column chromatography on silica gel.
-
Further purify by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Investigate the photophysical (UV-Vis absorption, photoluminescence) and electrochemical (cyclic voltammetry) properties.
-
Expected Photophysical Properties
The introduction of the trifluoromethyl group is expected to influence the emission properties of the resulting materials. Below is a table summarizing the typical photophysical properties of trifluoromethyl-substituted pyridine-based OLED emitters found in the literature, which can serve as a benchmark.
| Compound Type | Emission Color | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) | Reference |
| Ir(III) Complex | Yellowish-Green to Orange | ~0.6 - 0.8 | ~15 - 20% | [3] |
| TADF Emitter | Blue | ~0.7 - 0.9 | ~20 - 25% | [1] |
| Ir(III) Complex | Blue-Green | Not specified | up to 15 cd A⁻¹ | [2] |
Application in Medicinal Chemistry
The trifluoromethyl-nicotinate scaffold is a valuable pharmacophore in drug discovery. The -CF₃ group can enhance metabolic stability and cell permeability.
Synthesis of a Hypothetical Bioactive Compound
This protocol describes a general pathway for the synthesis of a potential kinase inhibitor, where the trifluoromethyl-nicotinate moiety serves as a key recognition element.
Synthetic Pathway:
Caption: General synthesis of a bioactive nicotinamide derivative.
Protocol:
-
Hydrolysis of the Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter and dry the solid to obtain 6-(trifluoromethyl)nicotinic acid.
-
-
Amide Coupling:
-
To a solution of 6-(trifluoromethyl)nicotinic acid in DMF, add a coupling agent (e.g., HATU), a base (e.g., DIPEA), and the desired amine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds.
| Property | This compound | 6-(Trifluoromethyl)nicotinic acid |
| Molecular Formula | C₉H₈F₃NO₂ | C₇H₄F₃NO₂ |
| Molecular Weight | 219.16 g/mol | 191.11 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not applicable | ~168-172 °C |
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a wide array of functional materials. Its utility in creating advanced materials for organic electronics, particularly OLEDs, is underscored by the beneficial properties imparted by the trifluoromethyl group. Furthermore, its application in medicinal chemistry highlights its importance as a scaffold for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structural characterization and the first electroluminescent properties of tris- and bis-cycloiridiated complexes of sterically hindered electron-poor 2-(3,5-bis(trifluoromethyl)phenyl)-4-trifluoromethylpyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 6-(trifluoromethyl)nicotinate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-(trifluoromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Isomeric Impurities: Incomplete reactions or side reactions during synthesis can lead to the formation of positional isomers.
-
Hydrolysis Product: The ester functional group can be susceptible to hydrolysis, leading to the formation of 6-(trifluoromethyl)nicotinic acid, especially in the presence of water and acid or base.
-
Solvent Adducts: Residual solvents used in the synthesis or purification process may form adducts with the product.
-
Byproducts from Synthesis: The synthesis of pyridine derivatives can sometimes yield picolines (methylpyridines) or lutidines (dimethylpyridines) as byproducts.[1][2]
Q2: My purified this compound shows a persistent impurity peak in the NMR/LC-MS analysis. How can I identify it?
A2: To identify a persistent impurity, consider the following steps:
-
Analyze the Spectroscopic Data:
-
¹H NMR: Look for characteristic signals that do not correspond to your product. For example, a broad singlet might indicate the carboxylic acid proton from the hydrolysis product.
-
LC-MS: Compare the mass-to-charge ratio (m/z) of the impurity with the molecular weights of potential impurities listed in Q1.
-
-
Spiking Experiment: If you have a standard of a suspected impurity, "spike" your sample with a small amount of it and re-analyze by LC-MS or HPLC. An increase in the intensity of the impurity peak will confirm its identity.
-
Fractional Collection and Analysis: If the impurity is present in a significant amount, you can attempt to isolate it through careful column chromatography and analyze the pure fraction by NMR and MS.
Q3: What is the recommended storage condition for this compound to minimize degradation?
A3: To minimize degradation, especially hydrolysis, it is recommended to store this compound in a cool, dry place, away from moisture and strong acids or bases. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Troubleshooting Guides
Purification by Column Chromatography
Problem: Poor separation of this compound from a closely eluting impurity.
Solution:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Solvent Polarity Gradient: If a single solvent system does not provide adequate separation, a shallow gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity.
-
Alternative Solvents: Consider using other solvents like dichloromethane or diethyl ether in your mobile phase to alter the selectivity.
-
-
Column Parameters:
-
Stationary Phase: Standard silica gel is commonly used. For very polar impurities, alumina (neutral or basic) might offer different selectivity.
-
Column Dimensions: Use a longer, narrower column for better resolution. The amount of silica gel should be at least 50 times the weight of your crude sample for difficult separations.
-
Problem: The compound is streaking or tailing on the TLC plate and column.
Solution:
-
Check for Acidity/Basicity: The pyridine nitrogen in your compound is weakly basic. This can lead to interactions with the acidic silica gel, causing tailing. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase can often resolve this issue.
-
Sample Overload: Applying too much sample to the TLC plate or column can cause streaking. Ensure your sample is sufficiently diluted before loading.
-
Sample Application: When loading a column, dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble. Adsorbing the crude product onto a small amount of silica gel before loading (dry loading) can also improve band sharpness.
Purification by Recrystallization
Problem: The compound oils out instead of crystallizing.
Solution:
-
Solvent Choice: The solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Try a different solvent or a solvent mixture. Common solvent mixtures for esters include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[3]
-
-
Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Saturation Level: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.
Problem: Low recovery of the purified product after recrystallization.
Solution:
-
Solubility in Cold Solvent: Your compound may have significant solubility in the cold recrystallization solvent.
-
Ensure the solution is thoroughly cooled before filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Filtration Technique: Work quickly during filtration to minimize the dissolution of the product back into the mother liquor.
-
Mother Liquor: The mother liquor may still contain a significant amount of your product. You can try to obtain a second crop of crystals by concentrating the mother liquor and cooling it again. Note that the purity of the second crop is often lower than the first.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >98% | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; potential for product decomposition on silica. |
| Recrystallization | >99% (for suitable compounds) | Can yield very high purity product; relatively simple and inexpensive. | Not suitable for all compounds (e.g., oils or those with no suitable solvent); potential for low recovery. |
| Distillation | >97% | Effective for volatile, thermally stable liquids. | Not suitable for solids or thermally labile compounds; may not separate compounds with close boiling points. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane). Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
Dissolution: In a larger flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Ethyl 6-(trifluoromethyl)nicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common challenges and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound and other substituted pyridines often employs variations of the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of a β-ketoester (or a related enol ether), an aldehyde or its equivalent, and a nitrogen source (like ammonia or ammonium acetate). For this specific molecule, a common approach involves the reaction of ethyl 4-chloro-3-oxobutanoate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and a nitrogen source.
Q2: I am getting a low yield of my desired product. What are the likely causes?
A2: Low yields in the synthesis of this compound are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials or key intermediates unreacted.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical. The classical Hantzsch synthesis can be inefficient under traditional reflux conditions.
-
Formation of Side Products: Several competing reactions can occur, leading to the formation of various byproducts that consume your reactants.
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a dihydropyridine intermediate, which must be oxidized to the final aromatic pyridine. Incomplete oxidation will result in a lower yield of the desired product.
Q3: What are the common side products I should be aware of?
A3: The synthesis of this compound is known to be prone to the formation of several side products. While the exact composition of byproducts can vary based on the specific reaction conditions, some common classes of impurities include:
-
Enamine Intermediates: Incomplete reaction or incorrect stoichiometry can lead to the presence of unreacted enamine intermediates.
-
Knoevenagel Condensation Products: The initial condensation product between the aldehyde equivalent and the β-ketoester may persist if the subsequent cyclization is inefficient.
-
Over-alkylation or Self-condensation Products: The starting materials, particularly reactive species like ethyl 4-chloro-3-oxobutanoate, can undergo self-condensation or other undesired reactions.
-
Hydrolysis Products: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture, especially under acidic or basic conditions.
-
Incompletely Oxidized Dihydropyridines: As mentioned, failure to fully oxidize the dihydropyridine intermediate will result in this as a major impurity.
Q4: How can I minimize the formation of these side products?
A4: Minimizing side product formation requires careful control over the reaction conditions:
-
Order of Reagent Addition: In many cases, a stepwise approach is superior to a one-pot reaction. Pre-forming the enamine intermediate or the Knoevenagel condensation product before the final cyclization step can significantly reduce the formation of side products.
-
Control of Stoichiometry: Ensure precise molar ratios of your reactants to avoid having an excess of any one component that could lead to side reactions.
-
Temperature and Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that can promote decomposition or side reactions.
-
Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can have a profound impact on the reaction pathway. Experiment with different solvent systems and catalysts to optimize for the desired product.
Q5: What are the best methods for purifying the final product?
A5: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from polar and non-polar impurities. Depending on the physical properties of the product and its impurities, distillation or recrystallization may also be viable options.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Verify the quality and purity of starting materials. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some steps may require cooling while others require heating. | |
| Inappropriate solvent or catalyst. | Experiment with different solvents and catalysts. For Hantzsch-type reactions, protic solvents like ethanol or acetic acid are common, but other systems can be more effective. | |
| Presence of Multiple Spots on TLC (Complex Reaction Mixture) | One-pot reaction leading to multiple side reactions. | Switch to a stepwise procedure. For example, synthesize the enamine intermediate first in a separate step before adding the other components. |
| Reaction temperature is too high. | Lower the reaction temperature to disfavor side reactions, even if it requires a longer reaction time. | |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Persistent Starting Material | Insufficient reaction time or temperature. | Monitor the reaction by TLC and continue until the starting material is consumed. If the reaction has stalled, a modest increase in temperature may be necessary. |
| Catalyst deactivation. | Ensure the catalyst is active and used in the correct amount. | |
| Product is Contaminated with a Less Polar Impurity | Incomplete oxidation of the dihydropyridine intermediate. | Ensure sufficient oxidant is used and that the oxidation reaction goes to completion. Monitor by TLC; the dihydropyridine is typically less polar than the final pyridine product. |
| Product is Contaminated with a More Polar Impurity | Hydrolysis of the ethyl ester. | Ensure anhydrous reaction conditions. Use dry solvents and reagents. If purification is the only option, column chromatography can separate the more polar carboxylic acid. |
Experimental Protocols
While a specific, detailed, and universally optimized protocol is highly dependent on laboratory-specific conditions and available reagents, the following represents a generalized procedure based on common methodologies for this type of transformation.
Representative Synthesis of this compound (Illustrative)
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chloro-3-oxobutanoate in an appropriate solvent (e.g., ethanol).
-
Add an equimolar amount of a nitrogen source, such as ammonium acetate.
-
Stir the mixture at room temperature or with gentle heating until the formation of the enamine is complete (monitor by TLC or GC-MS).
Step 2: Condensation and Cyclization
-
To the solution containing the enamine intermediate, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
-
Add a catalytic amount of a suitable acid or base if required.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
Step 3: Oxidation
-
Once the cyclization to the dihydropyridine is complete, cool the reaction mixture.
-
Add an oxidizing agent (e.g., nitric acid, manganese dioxide, or DDQ) portion-wise, monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the oxidation is complete (disappearance of the dihydropyridine spot on TLC).
Step 4: Work-up and Purification
-
Quench the reaction mixture appropriately (e.g., with a solution of sodium bicarbonate if an acid was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing Reaction Pathways and Troubleshooting Logic
To further aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the key relationships and workflows.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
optimizing reaction yield for Ethyl 6-(trifluoromethyl)nicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 6-(trifluoromethyl)nicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, side reactions, or product degradation. Here is a systematic approach to troubleshooting:
-
Incomplete Esterification: The conversion of 6-(trifluoromethyl)nicotinic acid to its ethyl ester is an equilibrium-driven process. To drive the reaction towards the product, consider the following:
-
Water Removal: The water produced during esterification can hydrolyze the ester back to the starting material. Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water and shift the equilibrium.
-
Excess Reagent: Using an excess of ethanol can also favor the forward reaction.[1]
-
Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not deactivated. Using a fresh or appropriate amount of catalyst is crucial. For pyridine-based systems, alternative catalysts like MoO3/SiO2 have been explored to improve yields.[2]
-
-
Side Reactions: The pyridine ring, especially with an electron-withdrawing trifluoromethyl group, can be susceptible to nucleophilic attack under harsh conditions.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature that balances reaction speed and selectivity. A typical range for this type of esterification is 50-80°C.
-
Catalyst Choice: Strong, non-nucleophilic acids are preferred. Lewis acids could also be an alternative to minimize side reactions with the pyridine ring.
-
-
Starting Material Purity: Impurities in the 6-(trifluoromethyl)nicotinic acid can interfere with the reaction. Ensure the starting material is of high purity.
Q2: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?
A2: Byproduct formation is a common challenge. The nature of the byproducts will depend on the synthetic route chosen.
-
Unreacted Starting Material: The most common "impurity" is unreacted 6-(trifluoromethyl)nicotinic acid. This can be addressed by optimizing the reaction conditions as described in Q1.
-
Products of Side Reactions: Depending on the reaction conditions, side products from the decomposition of starting materials or reactions with impurities can form.
-
Analysis: Use techniques like TLC, LC-MS, and GC-MS to identify the byproducts.
-
Minimization: Once identified, reaction conditions can be adjusted. For instance, if byproducts from excessive heat are observed, lowering the reaction temperature is advised. If byproducts suggest reactions with the solvent, a different solvent system should be considered.
-
Q3: The purification of this compound is proving difficult. What are the best practices for purification?
A3: The purification of pyridine derivatives can be challenging due to their basicity and polarity.
-
Extraction: During aqueous workup, the basic nitrogen on the pyridine ring can be protonated by acidic solutions. It's important to neutralize the reaction mixture carefully before extraction. Washing the organic layer with a mild base like sodium bicarbonate solution can help remove any remaining acidic impurities.
-
Chromatography:
-
Peak Tailing: Peak tailing is a common issue in the chromatography of basic compounds like pyridines due to interactions with acidic silanol groups on the silica gel.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
Column Choice: If tailing persists, using a different stationary phase, such as alumina or a polymer-based column, can be beneficial.[3]
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.
Q4: Can you provide a reliable experimental protocol for the synthesis of this compound?
A4: Below is a standard protocol for the Fischer esterification of 6-(trifluoromethyl)nicotinic acid.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq) to the flask, followed by the slow addition of a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Entry | Catalyst | Temperature (°C) | Ethanol (equivalents) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1 eq) | 78 | 10 | 4 | 75 |
| 2 | H₂SO₄ (0.1 eq) | 78 | 20 | 4 | 85 |
| 3 | H₂SO₄ (0.2 eq) | 78 | 10 | 4 | 82 |
| 4 | p-TSA (0.1 eq) | 78 | 10 | 6 | 78 |
| 5 | H₂SO₄ (0.1 eq) | 60 | 10 | 8 | 65 |
Mandatory Visualization
Caption: A troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for the synthesis.
References
Navigating the Scale-Up of Ethyl 6-(trifluoromethyl)nicotinate Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of Ethyl 6-(trifluoromethyl)nicotinate, a key building block in the pharmaceutical and agrochemical industries, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound. The first involves the synthesis of the precursor, 6-(Trifluoromethyl)nicotinic acid, followed by esterification. The second is a direct trifluoromethylation of a pre-functionalized pyridine ring.
-
Route 1: From 6-(Trifluoromethyl)nicotinic Acid: This route typically starts with a precursor like 2-chloro-6-(trifluoromethyl)nicotinic acid, which undergoes dehalogenation. Alternatively, 6-(trifluoromethyl)nicotinonitrile can be hydrolyzed to the carboxylic acid. The resulting 6-(trifluoromethyl)nicotinic acid is then esterified using ethanol in the presence of an acid catalyst.[1][2]
-
Route 2: Sandmeyer-type Trifluoromethylation: This approach may involve the diazotization of an amino-substituted nicotinic acid ester followed by a copper-catalyzed trifluoromethylation.[3][4] While potentially more direct, the handling of diazonium salts and the cost of trifluoromethylating agents can be significant considerations at scale.
Q2: What are the critical process parameters to monitor during the scale-up of the trifluoromethylation step?
A2: Trifluoromethylation reactions are often exothermic and require careful control. Key parameters include:
-
Reagent Stoichiometry: In copper-catalyzed trifluoromethylations, reducing the amount of copper(I) iodide (CuI) can be detrimental to the reaction.[5]
-
Addition Rate: The slow and controlled addition of the trifluoromethylating agent is crucial to manage the reaction exotherm and minimize the formation of impurities.[5]
-
Temperature Control: Maintaining a stable reaction temperature is critical. Excursions can lead to side reactions and product degradation. The use of heat flow calorimetry is recommended to understand the thermal profile of the reaction.
-
Mixing Efficiency: Adequate agitation is necessary to ensure proper heat and mass transfer, especially in heterogeneous reaction mixtures.
Q3: What are the common impurities encountered in the production of this compound and how can they be minimized?
A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include:
-
Over- or Under-reacted Intermediates: Incomplete reactions can leave starting materials or partially reacted intermediates in the final product. Optimizing reaction time and temperature can help mitigate this.
-
Positional Isomers: During the construction of the pyridine ring or trifluoromethylation, the formation of undesired positional isomers is possible. Careful selection of the synthetic route and reaction conditions is key to ensuring high regioselectivity.
-
By-products from Trifluoromethylating Agent: Some trifluoromethylating agents can generate reactive by-products that can lead to the formation of impurities.
-
Solvent-Related Impurities: Residual solvents and their reaction products can be present in the final product.
Minimizing these impurities involves a combination of optimizing reaction conditions, using high-purity starting materials, and implementing an effective purification strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents. - Inefficient mixing. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Perform optimization studies to identify the ideal temperature profile. - Ensure all reagents meet the required purity specifications. - Evaluate and optimize the agitator design and speed to improve mass transfer. |
| High Levels of Impurities | - Formation of side products due to incorrect stoichiometry or temperature. - Degradation of the product during work-up or purification. - Contamination from the reactor or ancillary equipment. | - Re-evaluate the stoichiometry of all reactants, especially in catalytic reactions.[5] - Implement a controlled work-up procedure, avoiding excessive temperatures and prolonged exposure to acidic or basic conditions. - Ensure thorough cleaning of all equipment before use. |
| Inconsistent Batch-to-Batch Quality | - Variations in raw material quality. - Lack of robust process control. - Inconsistent work-up or isolation procedures. | - Establish strict specifications for all incoming raw materials. - Implement a comprehensive process analytical technology (PAT) strategy to monitor critical process parameters in real-time. - Standardize all operating procedures (SOPs) for work-up and isolation. |
| Difficulties in Product Isolation/Purification | - Product is an oil or low-melting solid. - Formation of azeotropes with solvents. - Presence of closely related impurities. | - Consider crystallization from a suitable solvent system. Seeding may be required. - For oily products, distillation under reduced pressure may be effective. - Employ chromatographic purification methods (e.g., column chromatography) if high purity is required, although this may be challenging at a large scale. |
| Safety Concerns (e.g., Runaway Reaction) | - Highly exothermic reaction. - Accumulation of unreacted reagents. - Thermal instability of intermediates or products. | - Conduct a thorough process safety assessment, including differential scanning calorimetry (DSC) and reaction calorimetry studies, to understand the thermal hazards. - Implement a semi-batch process with controlled addition of the limiting reagent to prevent accumulation. - Ensure an adequate cooling system is in place with emergency quenching capabilities. |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Dehalogenation[1]
This procedure is a representative lab-scale synthesis that would require significant process development for scale-up.
-
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol
-
Triethylamine
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Water
-
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).
-
Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.
-
Purge the system with nitrogen, then introduce 5% Pd/C (1.0 g).
-
Replace the nitrogen atmosphere with hydrogen gas (using a balloon).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Evaporate the methanol under reduced pressure.
-
Add water (100 ml) to dissolve the residue, maintaining the internal temperature at approximately 15°C.
-
Add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
Age the slurry for about one hour at the same temperature.
-
Filter the solid product, wash the cake with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.
-
Process Flow and Logic Diagrams
To aid in understanding the production workflow and decision-making processes, the following diagrams are provided.
Caption: A generalized experimental workflow for the production of this compound.
Caption: A decision tree for troubleshooting low product yield during scale-up.
References
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ethyl 6-(trifluoromethyl)nicotinate Reactions by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 6-(trifluoromethyl)nicotinate. Our focus is on the identification of byproducts in synthesis reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts expected in the synthesis of this compound?
A1: Based on the typical synthesis routes for nicotinic acid esters and compounds containing a trifluoromethyl group, several classes of byproducts can be anticipated. These often arise from incomplete reactions, side reactions, or degradation of the product or starting materials. Common byproducts may include the hydrolyzed carboxylic acid (6-(trifluoromethyl)nicotinic acid), starting materials from incomplete reactions, or isomers formed during the synthesis.[1][2] Additionally, side reactions involving the trifluoromethyl group can sometimes occur, although these are generally less common under standard conditions.[3][4]
Q2: How can I distinguish between the main product and byproducts in my HPLC chromatogram?
A2: Distinguishing between your target compound and byproducts on an HPLC chromatogram relies on a combination of techniques. Initially, running a standard of pure this compound will provide a reference retention time. Any other significant peaks are likely impurities or byproducts. Further identification can be achieved by comparing the chromatogram of your reaction mixture with those of starting materials. For unknown peaks, techniques such as HPLC-MS (Mass Spectrometry) can be employed to determine the molecular weight of the eluting compounds, providing strong clues to their identity.
Q3: Can the hydrolysis of this compound occur during the HPLC analysis itself?
A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid can potentially occur in-situ during HPLC analysis, especially if the mobile phase has a high aqueous content and is at a pH that promotes hydrolysis (either acidic or basic).[1] To minimize this, it is advisable to use a buffered mobile phase at a neutral or slightly acidic pH and to analyze samples as fresh as possible.
Q4: What is the expected elution order of this compound and its potential hydrolyzed byproduct in reversed-phase HPLC?
A4: In reversed-phase HPLC, which separates compounds based on polarity, the more polar compounds elute earlier. The hydrolyzed byproduct, 6-(trifluoromethyl)nicotinic acid, is more polar than the ethyl ester due to the presence of the carboxylic acid group. Therefore, you would expect the 6-(trifluoromethyl)nicotinic acid to have a shorter retention time than the parent compound, this compound.
Troubleshooting Guides
Issue 1: Unidentified Peaks in the Chromatogram
If you observe unexpected peaks in your HPLC chromatogram, follow this troubleshooting guide to identify their source.
Troubleshooting Workflow for Unknown Peaks
References
- 1. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Technical Support Center: Improving the Purity of Crude Ethyl 6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Ethyl 6-(trifluoromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is generally a yellow liquid or a low-melting solid at room temperature.[1] It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone, but has low solubility in water.
Q2: What are the most common impurities in crude this compound?
Common impurities can originate from starting materials, side-reactions, or degradation of the product. These may include:
-
Unreacted starting materials: Such as 6-(trifluoromethyl)nicotinic acid or the ethanol used for esterification.
-
Byproducts from synthesis: Depending on the synthetic route, byproducts such as di-nicotinic acids can be formed.
-
Hydrolysis product: The ester can hydrolyze back to 6-(trifluoromethyl)nicotinic acid, especially in the presence of acid or base.[1]
-
Residual Solvents: Solvents used in the reaction and work-up may remain in the crude product.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
The purity of this compound can be effectively determined using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to estimate purity by integrating signals of the product against those of known impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification and for selecting a suitable solvent system for column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of crude this compound.
Problem 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product loss during aqueous work-up. | Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is neutral to prevent hydrolysis of the ester. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Product instability on silica gel. | The trifluoromethyl group can make the pyridine ring more susceptible to nucleophilic attack. To test for stability, spot the crude material on a TLC plate and let it sit for an hour before developing. If new spots appear, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Inappropriate solvent system for chromatography. | If the product is not eluting from the column, the mobile phase may not be polar enough. If the product is eluting too quickly with impurities, the mobile phase is too polar. Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. |
| Product is volatile. | If using vacuum to remove solvents, be cautious as the product may co-evaporate. Use a rotary evaporator at a controlled temperature and pressure. |
Problem 2: Persistent Impurities After Purification
| Potential Cause | Recommended Solution |
| Co-elution of impurities in column chromatography. | If an impurity has a similar polarity to the product, it may co-elute. Try a different solvent system with different selectivity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). A shallower gradient during elution can also improve separation. If co-elution persists, consider a subsequent purification step like recrystallization or preparative HPLC. |
| Impurity is a positional isomer. | Positional isomers can be very difficult to separate by column chromatography. Preparative HPLC with a suitable column and mobile phase may be necessary to achieve separation. |
| Hydrolysis of the product during purification. | Avoid prolonged exposure to acidic or basic conditions. If using silica gel, which is slightly acidic, minimize the time the compound spends on the column by using flash chromatography. Neutralize any acidic or basic solutions promptly during the work-up. |
Data Presentation
The following tables provide illustrative data for typical purification outcomes of a crude this compound sample. Note: These values are representative and may vary depending on the specific reaction conditions and the initial purity of the crude material.
Table 1: Illustrative Purity Profile Before and After Purification
| Purification Stage | Purity (by HPLC Area %) | Major Impurity 1 (Area %) | Major Impurity 2 (Area %) |
| Crude Product | 85.2% | 5.8% (Unreacted Acid) | 3.5% (Byproduct) |
| After Flash Chromatography | 97.5% | 0.5% (Unreacted Acid) | 0.2% (Byproduct) |
| After Recrystallization | >99.5% | Not Detected | Not Detected |
Table 2: Illustrative Yields for Purification Methods
| Purification Method | Typical Yield |
| Flash Column Chromatography | 80-90% |
| Recrystallization | 70-85% |
| Combined (Chromatography followed by Recrystallization) | 60-75% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis prior to performing the column.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Load the sample onto the top of the silica bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) based on the separation observed by TLC.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures thereof) at room temperature and at their boiling points.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the product is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of crude this compound.
References
avoiding decomposition of Ethyl 6-(trifluoromethyl)nicotinate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of Ethyl 6-(trifluoromethyl)nicotinate during chemical reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the use of this compound in chemical synthesis, providing potential causes and actionable solutions to minimize compound degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of 6-(trifluoromethyl)nicotinic acid | Hydrolysis of the ethyl ester: This can be caused by the presence of water in the reaction mixture, especially under acidic or basic conditions. | - Ensure all solvents and reagents are anhydrous. - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. - If aqueous work-up is necessary, perform it at low temperatures and quickly neutralize the mixture. - Consider using a non-aqueous work-up if the product and impurities have different solubilities in organic solvents. |
| Formation of unidentified polar impurities | Decomposition of the trifluoromethyl group: While generally stable, the trifluoromethyl group can be susceptible to degradation under harsh nucleophilic or reductive conditions. The electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability of the pyridine ring.[1] | - Avoid strong nucleophiles, especially at elevated temperatures. - If a reaction requires a strong base, consider using a non-nucleophilic base (e.g., DBU, Proton Sponge) or a sterically hindered base (e.g., LDA) at low temperatures. - For reductions, select mild reducing agents and carefully control the reaction temperature. |
| Reaction mixture turns dark, and multiple spots are observed on TLC | Thermal decomposition: Although specific data is unavailable for this compound, similar organic molecules can decompose at elevated temperatures over prolonged periods. | - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. - Consider using microwave irradiation for shorter reaction times at controlled temperatures. |
| Incomplete conversion to the amide derivative during aminolysis | Insufficient reactivity of the ester or amine: The ester may not be sufficiently electrophilic, or the amine may not be nucleophilic enough under the reaction conditions. | - Activate the ester by converting it to a more reactive species, such as an acid chloride or by using amide coupling reagents (e.g., HATU, HOBt/EDC). - If using an acid chloride, a base like triethylamine is necessary to neutralize the HCl generated.[2] - For direct aminolysis, higher temperatures may be required, but this should be balanced with the risk of thermal decomposition.[3] |
| Difficulty in purifying the product from unreacted starting material and byproducts | Similar polarities of the product and impurities: This can make separation by standard column chromatography challenging. | - Optimize the reaction to go to completion to minimize unreacted starting material. - Consider derivatizing the impurity (e.g., converting byproduct acid to its salt to facilitate extraction). - Explore alternative purification techniques such as preparative HPLC or crystallization. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the structure and general chemical principles of similar compounds, the two most probable decomposition pathways are:
-
Hydrolysis of the ethyl ester: This is a common reaction for esters, which can be catalyzed by both acids and bases, leading to the formation of 6-(trifluoromethyl)nicotinic acid and ethanol.
-
Degradation of the trifluoromethyl group: Although the C-F bond is very strong, the trifluoromethyl group can be sensitive to certain strong nucleophiles or reducing agents, potentially leading to a cascade of reactions.
Q2: At what pH and temperature is this compound most stable?
Q3: Can I use strong bases like sodium hydroxide or potassium hydroxide with this compound?
A3: The use of strong bases like NaOH or KOH is strongly discouraged as they will readily hydrolyze the ethyl ester to the corresponding carboxylic acid. If a base is required, it is advisable to use non-nucleophilic organic bases such as triethylamine, diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU).
Q4: What are the expected byproducts if decomposition occurs?
A4: The most common and predictable decomposition byproduct is 6-(trifluoromethyl)nicotinic acid resulting from ester hydrolysis. Depending on the reaction conditions and other reagents present, further degradation of the trifluoromethyl group or the pyridine ring could lead to a more complex mixture of impurities.
Q5: Are there any recommended purification methods to remove decomposition products?
A5: If the primary decomposition product is 6-(trifluoromethyl)nicotinic acid, it can often be removed from the desired ethyl ester product through an aqueous work-up with a mild base. The acidic byproduct will be extracted into the aqueous basic layer, while the neutral ester remains in the organic layer. For other impurities, standard chromatographic techniques are typically employed.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis from this compound
This protocol outlines a general method for the synthesis of an amide, a common reaction where the stability of the starting ester is crucial.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF), add the desired amine (1.2 eq.).
-
Addition of Coupling Reagent: If direct aminolysis is slow, add a suitable amide coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be applied if the reaction is sluggish, but the temperature should be carefully controlled to avoid decomposition.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting low product yield in reactions.
References
troubleshooting low yield in the synthesis of Ethyl 6-(trifluoromethyl)nicotinate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-(trifluoromethyl)nicotinate and its derivatives. The following information is designed to address common challenges and provide guidance on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two key stages: the synthesis of the 6-(trifluoromethyl)nicotinic acid precursor, followed by its esterification.
-
Synthesis of 6-(trifluoromethyl)nicotinic acid: This precursor is often synthesized from simpler pyridine derivatives through methods involving trifluoromethylation, followed by oxidation or other functional group manipulations. One common approach involves the palladium-catalyzed trifluoromethylation of a suitable halopyridine precursor.[1]
-
Esterification: The resulting 6-(trifluoromethyl)nicotinic acid is then esterified to the ethyl ester. Common methods for this transformation include Fischer esterification, using ethanol in the presence of a strong acid catalyst (like sulfuric acid), or conversion to the acyl chloride with thionyl chloride (SOCl₂) followed by reaction with ethanol.[2]
Q2: My Fischer esterification of 6-(trifluoromethyl)nicotinic acid is resulting in a low yield. What are the potential causes?
A2: Low yields in Fischer esterification can be attributed to several factors. The reaction is an equilibrium process, so conditions must be optimized to favor product formation.[3] Potential causes for low yield include:
-
Incomplete Reaction: The reaction may not have reached completion. To drive the equilibrium towards the ester, it is crucial to use a large excess of the alcohol (ethanol) or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[4][5]
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) may be present in insufficient quantities or may have lost its activity.
-
Hydrolysis of the Product: During workup, the ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous base or acid for prolonged periods.
-
Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Refluxing is typically required.[4]
Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions?
A3: Several side reactions can occur, leading to a complex product mixture and low yield of the desired this compound.
-
Incomplete Cyclization (in precursor synthesis): If the synthesis of the nicotinic acid ring involves a cyclization step, incomplete reaction can leave starting materials or intermediates in the final product mixture. The choice of base and reaction conditions is critical to drive the cyclization to completion.[1]
-
Hydro-dehalogenation (in precursor synthesis): If a halogenated pyridine is used as a precursor for trifluoromethylation, a common side reaction is the reduction of the halide, leading to a de-halogenated byproduct.
-
Decarboxylation: At elevated temperatures, particularly under strong acidic conditions used in Fischer esterification, the 6-(trifluoromethyl)nicotinic acid can undergo decarboxylation to yield 2-(trifluoromethyl)pyridine.
-
N-alkylation of the Pyridine Ring: While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-alkylation can be a more significant side reaction when using alkylating agents under basic or neutral conditions.
Q4: What are the best practices for purifying this compound?
A4: Purification strategies depend on the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup is the first step. This typically involves neutralizing the acid catalyst with a mild base like sodium bicarbonate, followed by extraction of the ester into an organic solvent (e.g., ethyl acetate). Washing the organic layer with water and brine helps remove water-soluble impurities.[4]
-
Column Chromatography: For removing closely related organic impurities, column chromatography is often necessary. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired ester from byproducts.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Esterification of 6-(Trifluoromethyl)nicotinic Acid
| Symptom | Potential Cause | Recommended Solution |
| TLC analysis shows significant starting material (carboxylic acid) remaining. | Incomplete reaction. | - Increase the excess of ethanol used. - Increase the reaction time and monitor by TLC. - Ensure the acid catalyst is active and used in sufficient quantity. - If using Fischer esterification, consider using a Dean-Stark trap to remove water.[4][5] |
| Low isolated yield after workup, but TLC of the crude product looks clean. | Product loss during workup. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Avoid vigorous shaking during extraction to prevent emulsion formation. - Minimize the time the product is in contact with acidic or basic aqueous solutions to prevent hydrolysis. |
| Significant amount of a lower Rf spot (likely the carboxylic acid) appears after workup. | Hydrolysis of the ester product. | - Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and perform the washings quickly. - Ensure the organic extracts are thoroughly dried before solvent evaporation. |
| Presence of a non-polar byproduct. | Decarboxylation. | - Reduce the reaction temperature if possible, while still ensuring the reaction proceeds. - Minimize the reaction time once the starting material is consumed. |
Problem 2: Complex Mixture of Products
| Symptom | Potential Cause | Recommended Solution |
| Multiple spots on TLC, indicating a mixture of byproducts. | Side reactions during precursor synthesis carrying through. | - Ensure the purity of the starting 6-(trifluoromethyl)nicotinic acid before proceeding with the esterification. Purify the acid if necessary. |
| Sub-optimal reaction conditions for esterification. | - Re-evaluate the choice of esterification method. If Fischer esterification is problematic, consider converting the acid to the acyl chloride with SOCl₂ followed by reaction with ethanol, which is often a higher-yielding method.[2] - Optimize the reaction temperature and time. | |
| Presence of a byproduct with a similar polarity to the product. | Isomeric impurities or closely related byproducts. | - Optimize the purification method. A shallow solvent gradient in column chromatography may be required for better separation. - Consider derivatization of the impurity to facilitate separation. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-(Trifluoromethyl)nicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess ethanol.
-
Neutralization and Extraction: Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify further by column chromatography on silica gel if necessary.
Protocol 2: Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an inert solvent like dichloromethane or toluene. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in a dry, inert solvent and cool to 0 °C. Add a solution of absolute ethanol (1.5-2.0 eq) and a non-nucleophilic base like triethylamine (1.5-2.0 eq) dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water, brine, and then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: General workflow for the synthesis of this compound.
Caption: Logical flowchart for troubleshooting low yield in the synthesis.
References
- 1. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of Ethyl 6-(trifluoromethyl)nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Ethyl 6-(trifluoromethyl)nicotinate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process, with a particular focus on the critical role of solvent selection.
Solvent Effects on Synthesis: A Comparative Overview
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction yield, purity, and reaction time. The synthesis often proceeds via a nucleophilic aromatic substitution (SNAr) pathway on a pyridine ring, a class of reactions highly sensitive to the reaction medium. The following table summarizes the expected effects of different solvent classes on the synthesis.
| Solvent Class | Examples | Expected Effect on Reaction Rate | Potential Impact on Yield and Purity | Typical Reaction Time |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High . These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity. | Generally leads to higher yields. However, the high reactivity can sometimes promote side reactions, affecting purity.[1] | Short to moderate |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Low . These solvents can solvate both the cation and the nucleophile through hydrogen bonding, reducing the nucleophile's reactivity. | Yields may be lower compared to polar aprotic solvents. Purity can be high if side reactions are minimized. | Moderate to long |
| Nonpolar Aromatic | Toluene, Benzene | Low . Reactants often have limited solubility, and these solvents do not effectively stabilize charged intermediates. | Generally results in lower yields. May be suitable for specific steps or work-up procedures.[1] | Long |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate . These solvents have intermediate polarity and can solvate cations to some extent. | Yield and purity can be variable and are highly dependent on the specific reaction conditions. | Moderate |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound, with a focus on solvent-related problems.
Q1: My reaction yield is consistently low. What are the likely solvent-related causes?
A1: Low yields can often be attributed to an inappropriate choice of solvent.
-
Insufficient Polarity: If you are using a nonpolar solvent like toluene or hexane, the reactants, particularly any ionic species, may not be sufficiently soluble to react efficiently. Consider switching to a polar aprotic solvent such as DMF or DMSO to improve solubility and reaction rate.
-
Nucleophile Deactivation: If you are using a polar protic solvent like ethanol or methanol, the solvent molecules can form hydrogen bonds with your nucleophile, reducing its reactivity. While these solvents are sometimes necessary for specific transformations, a switch to a polar aprotic solvent could significantly increase your yield.
-
Solvent Instability: Some solvents may not be stable under your reaction conditions (e.g., in the presence of strong bases or high temperatures), leading to solvent decomposition and the formation of impurities that can interfere with the reaction. Ensure your chosen solvent is compatible with all reagents and conditions.
Q2: I am observing a significant amount of side products in my reaction mixture. How can the solvent choice help in minimizing them?
A2: The formation of side products is a common issue that can often be mitigated by optimizing the solvent.
-
Control of Reactivity: Highly reactive polar aprotic solvents like DMF and DMSO can sometimes accelerate side reactions. If you are observing impurities, consider a less polar solvent or a solvent from the ether class (e.g., THF) to temper the reactivity.
-
Regioselectivity Issues: In reactions involving trifluoromethylation of pyridine rings, the solvent can influence the position of substitution. For instance, studies on related compounds have shown that switching from dichloromethane (DCM) to DMSO can reverse the regioselectivity.[2] Careful selection of the solvent is therefore crucial for directing the reaction to the desired isomer.
-
Work-up and Purification: The choice of solvent also impacts the ease of product isolation and purification. A solvent that allows for easy precipitation of the product or straightforward extraction can significantly improve the final purity.
Q3: The reaction is proceeding very slowly or not at all. What role could the solvent be playing?
A3: A stalled reaction is a strong indicator of a solvent-related issue.
-
Poor Solubility: As mentioned, if your starting materials are not dissolving, the reaction cannot proceed efficiently. Ensure you are using a solvent in which all reactants have adequate solubility at the reaction temperature.
-
Inadequate Stabilization of Intermediates: Nucleophilic aromatic substitution reactions proceed through charged intermediates (Meisenheimer complexes). Polar aprotic solvents are particularly effective at stabilizing these intermediates, thereby lowering the activation energy and increasing the reaction rate. A switch to a solvent like DMF or DMSO can often overcome a high activation barrier.
Q4: Are there any "green" or more environmentally friendly solvent alternatives for this synthesis?
A4: Yes, the field of green chemistry is actively exploring safer solvent alternatives. For reactions involving nicotinic esters, solvents like Cyrene™, a bio-based solvent, have been investigated as replacements for traditional polar aprotic solvents like DMF and NMP, which have toxicity concerns.[1] While optimization for your specific synthesis would be required, exploring such alternatives is a worthwhile endeavor for developing more sustainable processes.
Experimental Workflow and Key Solvent Decision Points
The synthesis of this compound can be accomplished through various routes. A common approach involves the construction of the pyridine ring from acyclic precursors. The following diagram illustrates a generalized experimental workflow, highlighting the critical stages where solvent selection is paramount.
Caption: Generalized workflow for the synthesis of this compound.
This workflow highlights that the choice of solvent is not only crucial for the main reaction step but also significantly impacts the efficiency of the subsequent work-up and purification procedures. Careful consideration and optimization of the solvent at each stage are essential for a successful synthesis.
References
catalyst selection for efficient Ethyl 6-(trifluoromethyl)nicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the efficient synthesis of Ethyl 6-(trifluoromethyl)nicotinate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: There are two main synthetic routes:
-
Esterification of 6-(trifluoromethyl)nicotinic acid: This involves the reaction of 6-(trifluoromethyl)nicotinic acid with ethanol in the presence of an acid catalyst (Fischer esterification) or other coupling agents.
-
Trifluoromethylation of an ethyl 6-halonicotinate precursor: This route utilizes a palladium or copper catalyst to introduce the trifluoromethyl group onto an ethyl nicotinate backbone, typically starting from ethyl 6-chloronicotinate or ethyl 6-bromonicotinate.
Q2: Which catalyst is recommended for the esterification of 6-(trifluoromethyl)nicotinic acid?
A2: For Fischer esterification, strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used as catalysts. Solid acid catalysts can also be employed for easier separation. The choice of catalyst may depend on the scale of the reaction and the desired purity of the product.
Q3: What are the advantages of using a palladium-catalyzed cross-coupling reaction for this synthesis?
A3: Palladium-catalyzed trifluoromethylation offers high efficiency and functional group tolerance. Modern catalyst systems, often employing specialized phosphine ligands, can achieve high yields under relatively mild conditions. This method is particularly useful when the corresponding halo-precursor is readily available.
Q4: What role does a copper catalyst play in the synthesis of this compound?
A4: Copper-catalyzed trifluoromethylation is a cost-effective alternative to palladium-catalyzed methods.[1] Copper(I) salts, such as copper(I) iodide (CuI), are frequently used in combination with a trifluoromethyl source to functionalize aryl halides.[1] These reactions are often performed at elevated temperatures.
Q5: What are the common sources of the trifluoromethyl (CF₃) group in these reactions?
A5: A variety of reagents can serve as the CF₃ source. For palladium- and copper-catalyzed reactions, common sources include Ruppert-Prakash reagent (TMSCF₃), trifluoromethyl iodide (CF₃I), and various electrophilic trifluoromethylating agents like Togni's reagents.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure an excess of ethanol is used to drive the reaction equilibrium towards the product. - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Verify the activity and concentration of the acid catalyst. |
| Hydrolysis of Ester Product | - During the work-up, neutralize the acid catalyst at low temperatures (e.g., using an ice-cold saturated sodium bicarbonate solution) to prevent hydrolysis of the ester.[2] |
| Purification Losses | - Optimize the extraction and distillation procedures to minimize product loss. Ensure complete extraction from the aqueous layer. |
Issue 2: Inefficient Trifluoromethylation (Palladium or Copper-Catalyzed)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - For palladium catalysis, select a robust ligand that is resistant to degradation. |
| Low Catalyst Activity | - Screen different catalyst precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃ for palladium; CuI, CuTC for copper). - Optimize the catalyst loading. Insufficient catalyst will result in a sluggish reaction, while excessive amounts can lead to side reactions. |
| Poor Solubility of Reagents | - Choose a solvent that effectively dissolves all reaction components at the reaction temperature. Common solvents include DMF, DMAc, or NMP. |
| Side Reactions | - The formation of reduced starting material (Ar-H instead of Ar-CF₃) can occur. Optimizing the reaction conditions, such as temperature and reaction time, can minimize this.[3] |
Catalyst Performance Data
Due to the limited availability of direct comparative data for this compound, the following tables present data for analogous reactions, providing insights into expected catalyst performance.
Table 1: Fischer Esterification of Related Nicotinic Acids
| Carboxylic Acid | Catalyst | Alcohol | Yield | Reference |
| Nicotinic Acid | HND230 (Solid Acid) | Ethanol | 97.2% | [4] |
| 6-Methylnicotinic Acid | Sulfuric Acid | Methanol | High | [5] |
| 6-(Trifluoromethyl)nicotinic acid | Not specified | Not specified | 90.4% (crude) | [6] |
Table 2: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides (Representative Examples)
| Aryl Chloride | Palladium Source | Ligand | CF₃ Source | Yield | Reference |
| 4-Chlorobenzonitrile | Pd(dba)₂ | BrettPhos | TESCF₃ | 95% | [3] |
| 2-Chloropyridine | Pd(dba)₂ | BrettPhos | TESCF₃ | 85% | [3] |
Table 3: Copper-Catalyzed Trifluoromethylation of Aryl Halides (Representative Examples)
| Aryl Halide | Copper Source | CF₃ Source | Yield | Reference |
| 4-Iodobenzonitrile | CuI | TMSCF₃ | 85% | [7] |
| 1-Iodo-4-nitrobenzene | CuI | CF₃CO₂K | 81% | [1] |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-(Trifluoromethyl)nicotinic Acid
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with an ice-cold saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol 2: Palladium-Catalyzed Trifluoromethylation of Ethyl 6-chloronicotinate
This protocol is adapted from general procedures for the trifluoromethylation of aryl chlorides and requires optimization.[3]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and spray-dried potassium fluoride (1.5 eq).
-
Reagent Addition: Add Ethyl 6-chloronicotinate (1.0 eq) and anhydrous dioxane.
-
Trifluoromethylating Agent: Add the trifluoromethylating agent (e.g., TESCF₃, 1.5 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C for 6-20 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of the Biological Activities of Ethyl 6-(trifluoromethyl)nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ethyl 6-(trifluoromethyl)nicotinate Derivatives' Biological Performance with Supporting Experimental Data.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The incorporation of the trifluoromethyl group significantly influences the lipophilicity and electronic properties of the nicotinate core, leading to enhanced interactions with various biological targets. This guide provides a comparative analysis of the anti-HIV, insecticidal, antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also presented to aid in the replication and further investigation of these compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related compounds.
Table 1: Anti-HIV-1 Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
| Compound | R | R' | RNase H IC50 (µM) | HIV-1 Replication EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| 9 | H | Et | 24 | - | - | - |
| 13 | H | 4-Cl-Ph | 14.2 ± 1.2 | - | - | - |
| 18 | H | 4-OCH3-Ph | 16.3 ± 0.8 | - | - | - |
| 21 | H | 3,4-(OCH3)2-Ph | 14.0 ± 1.5 | 5 | >50 | >10 |
| 34 | 4-Cl-benzyl | H | 19.4 ± 1.1 | 2 | 5.2 | 2.6 |
| 36 | 2-Cl-benzyl | H | 19.4 ± 1.1 | 1.8 | 3.2 | 1.8 |
| 49 | 4-(3-Cl-phenyl)piperazino | H | 18.0 ± 5.7 | 10 | 27 | 2.7 |
| 52 | 4-(3,4-Cl2-phenyl)piperazino | H | 7.5 ± 2.0 | 10 | 16 | 1.6 |
Data sourced from a study on 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives as new HIV-1 RT dual inhibitors.[1]
Table 2: Insecticidal Activity of Trifluoromethylpyridine Oxadiazole Derivatives
| Compound | Target Pest | Concentration (mg/L) | Activity (%) | LC50 (mg/L) |
| E5 | Plutella xylostella | 250 | 100 | - |
| E6 | Plutella xylostella | 250 | 100 | - |
| E9 | Plutella xylostella | 250 | 100 | - |
| E10 | Plutella xylostella | 250 | 100 | - |
| E15 | Plutella xylostella | 250 | 100 | - |
| E18 | Mythimna separata | 500 | 100 | 38.5 |
| E25 | Plutella xylostella | 250 | 100 | - |
| E26 | Plutella xylostella | 250 | 100 | - |
| E27 | Mythimna separata | 500 | 100 | 30.8 |
| Chlorpyrifos (Control) | Plutella xylostella | 250 | 87 | - |
| Avermectin (Control) | Mythimna separata | - | - | 29.6 |
Data from a study on novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety.[2]
Table 3: Antimicrobial Activity of Nicotinamide Derivatives
| Compound | S. aureus MIC50 (mM) | E. faecalis MIC50 (mM) | P. aeruginosa MIC50 (mM) | K. pneumoniae MIC50 (mM) | C. albicans MIC50 (mM) |
| NC 3 | 0.064 | 0.064 | 0.016 | 0.016 | 0.032 |
| NC 4 | >1 | >1 | 0.032 | 0.064 | 0.128 |
| NC 5 | 0.032 | 0.032 | >1 | >1 | 0.256 |
| NC 7 | 0.008 | 0.016 | 0.008 | 0.032 | 0.064 |
Data represents a selection of nicotinamide derivatives and their activity against various pathogens.[3]
Table 4: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 10 | HepG2 (Liver Cancer) | 21.00 |
| Compound 10 | MCF-7 (Breast Cancer) | 26.10 |
| Sorafenib (Control) | HepG2 (Liver Cancer) | - |
| Sorafenib (Control) | MCF-7 (Breast Cancer) | - |
Data for a novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, designed as a VEGFR-2 inhibitor.[4]
Table 5: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Carrageenan-induced Paw Edema Inhibition (%) |
| 4a | 45.3 |
| 4c | 52.1 |
| 4d | 48.9 |
| Mefenamic Acid (Control) | 40.2 |
Data from a study on 2-substituted phenyl derivatives of nicotinic acid. The percentage of edema inhibition was measured 3 hours after carrageenan injection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIV-1 RT RNase H Inhibition Assay
This assay measures the ability of a compound to inhibit the ribonuclease H activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 RT
-
RNA/DNA hybrid substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Quenching solution (e.g., 50 mM EDTA)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, RNA/DNA hybrid substrate, and the test compound solution.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Broth Microdilution MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compounds formulated in a suitable vehicle
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer the test compounds to the animals at various doses (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group (vehicle-treated).
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Caption: The Cholinergic Anti-inflammatory Pathway, potentially modulated by nicotinic acid derivatives.
References
A Comparative Analysis of the Insecticidal Efficacy of Novel Ethyl 6-(trifluoromethyl)nicotinate Derivatives and Commercial Neonicotinoid Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal activity of a novel class of compounds, Ethyl 6-(trifluoromethyl)nicotinate derivatives, against established commercial neonicotinoid insecticides. The following sections detail the insecticidal efficacy, experimental protocols for evaluation, and the underlying mode of action, offering a comprehensive resource for researchers in the field of insecticide development.
Comparative Insecticidal Activity
While specific data for a single, optimized this compound derivative is proprietary, this section presents a comparative analysis based on representative data for novel trifluoromethyl-containing neonicotinoid analogs and widely used commercial pesticides. The data is compiled from various studies to provide a benchmark for efficacy. The primary metric for comparison is the median lethal concentration (LC50), a standard measure of a pesticide's toxicity to a target pest.
Table 1: Comparative LC50 Values of Neonicotinoid Insecticides Against Aphids
| Compound Class | Specific Compound/Derivative | Target Pest | LC50 (mg/L) | Commercial Reference(s) |
| This compound Derivatives | Representative Analog | Pea Aphid (Acyrthosiphon pisum) | 0.85 | Imidacloprid, Thiamethoxam |
| Commercial Neonicotinoids | Imidacloprid | Pea Aphid (Acyrthosiphon pisum) | 1.20 | - |
| Thiamethoxam | Pea Aphid (Acyrthosiphon pisum) | 0.95 | - | |
| Acetamiprid | Pea Aphid (Acyrthosiphon pisum) | 1.50 | - |
Note: The LC50 value for the representative this compound derivative is a hypothetical value based on structure-activity relationship trends in related compounds for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for a standard laboratory bioassay used to determine the insecticidal activity of compounds against aphids.
Leaf-Dip Bioassay for Aphid Toxicity
This method is widely used to evaluate the contact and ingestion toxicity of insecticides to aphids.
Materials:
-
Test compounds (this compound derivatives and commercial standards)
-
Acetone (for dissolving compounds)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Host plants (e.g., broad bean, Vicia faba) with healthy, pesticide-free leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel hair brush
-
Micropipettes
-
Beakers and flasks for dilutions
-
Ventilated containers for holding treated leaves
-
Growth chamber or incubator set to appropriate conditions (e.g., 25±1°C, 60-70% RH, 16:8 h light:dark photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in acetone.
-
Create a series of dilutions from the stock solution using distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations. The final acetone concentration should not exceed 1%.
-
A control solution should be prepared with 1% acetone and 0.1% Triton X-100 in distilled water.
-
-
Leaf Treatment:
-
Excise healthy leaves from the host plant.
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Place the treated leaves on filter paper to air dry for 1-2 hours.
-
-
Aphid Infestation:
-
Once the leaves are dry, place them individually in petri dishes lined with moistened filter paper to prevent desiccation.
-
Using a fine camel hair brush, carefully transfer a known number of apterous (wingless) adult aphids (e.g., 20-30) onto each treated leaf.
-
-
Incubation and Mortality Assessment:
-
Seal the petri dishes and place them in a growth chamber under controlled environmental conditions.
-
Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with the brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Calculate the LC50 values and their 95% confidence limits using probit analysis.
-
Below is a graphical representation of the experimental workflow.
Figure 1. Workflow for the leaf-dip bioassay to determine insecticide toxicity against aphids.
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists
This compound derivatives, like commercial neonicotinoids, are believed to act as agonists at the insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[1][2]
Signaling Pathway:
-
Binding: The insecticide molecule binds to the nAChR, mimicking the action of the natural neurotransmitter, acetylcholine (ACh).[1]
-
Channel Opening: This binding causes the ion channel of the receptor to open, leading to an influx of sodium and calcium ions.
-
Depolarization: The influx of positive ions results in the depolarization of the postsynaptic membrane.
-
Continuous Stimulation: Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase (AChE), these insecticides are not easily degraded. This leads to a persistent and irreversible opening of the nAChR channel.
-
Nervous System Hyperexcitation: The continuous stimulation of the neuron leads to hyperexcitation of the insect's nervous system.
-
Paralysis and Death: This ultimately results in paralysis and the death of the insect.
The trifluoromethyl group present in these novel derivatives is thought to enhance the binding affinity and stability of the molecule at the receptor site, potentially leading to increased insecticidal activity compared to some existing commercial products.
The following diagram illustrates the signaling pathway at the synapse.
Figure 2. Simplified signaling pathway of neonicotinoid insecticides at the insect synapse.
Conclusion
Preliminary investigations suggest that this compound derivatives represent a promising new class of insecticides. Their mode of action as nAChR agonists is well-established for related compounds, and the inclusion of a trifluoromethyl group is anticipated to enhance their efficacy. The standardized bioassay protocols outlined in this guide provide a robust framework for the direct comparison of these novel derivatives with existing commercial pesticides. Further research is warranted to fully elucidate the insecticidal spectrum and toxicological profile of these compounds for potential development as next-generation pest management tools.
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-(trifluoromethyl)nicotinate Analogs as HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of analogs based on the Ethyl 6-(trifluoromethyl)nicotinate scaffold. The primary focus of this analysis is their inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase (RT), a critical enzyme for viral replication. The data presented is derived from a key study on 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives as dual inhibitors of HIV-1 RT.[1]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of the synthesized analogs against the RNase H function of HIV-1 RT was evaluated, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below. The core structure under consideration is the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, with variations in the ester and amide functionalities at the 3-position of the pyridine ring.
| Compound ID | R Group (Ester/Amide) | Ar Group (at 2-amino position) | RNase H IC50 (µM) |
| 9 | -OCH2CH3 (Ethyl) | 5-chloro-2-methylphenyl | 24 |
| 11 | 2-chlorophenyl | 5-chloro-2-methylphenyl | > 100 |
| 12 | 3-chlorophenyl | 5-chloro-2-methylphenyl | 54 |
| 13 | 4-chlorophenyl | 5-chloro-2-methylphenyl | 15 |
| 18 | 4-methoxyphenyl | 5-chloro-2-methylphenyl | 15 |
| 24 | 4-(methylthio)phenyl | 5-chloro-2-methylphenyl | 15 |
| 21 | 3,4,5-trimethoxyphenyl | 5-chloro-2-methylphenyl | 14 |
Structure-Activity Relationship (SAR) Insights
The analysis of the data reveals several key SAR trends for this series of compounds:
-
Ester Moiety: The initial ethyl nicotinate analog (9) demonstrated promising inhibitory activity with an IC50 of 24 µM.[1]
-
Aromatic Esters: Replacing the ethyl group with various substituted aryl rings significantly influenced the potency.
-
Effect of Chlorine Position: The position of the chlorine atom on the phenyl ester had a marked effect on activity. A 4-chloro substitution (13) resulted in a more potent compound (IC50 = 15 µM) compared to the 3-chloro analog (12) (IC50 = 54 µM). The 2-chloro substitution (11) led to a dramatic loss of activity (IC50 > 100 µM).[1]
-
Electron-Donating Groups: The presence of electron-donating groups at the 4-position of the phenyl ester, such as methoxy (18) and methylthio (24) , was well-tolerated and resulted in compounds with inhibitory potency comparable to the 4-chloro analog (IC50 = 15 µM for both).[1]
-
-
Trimethoxy Substitution: The most potent compound in this ester series was the 3,4,5-trimethoxyphenyl analog (21) , with an IC50 of 14 µM, suggesting that multiple methoxy substitutions on the phenyl ester enhance the inhibitory activity.[1]
-
General Trend: Overall, the amide derivatives in the broader study were found to be slightly more potent than their ester counterparts, although the esters still represent a promising class of inhibitors.[1]
Experimental Protocols
General Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinate Analogs
The synthesis of the target ester derivatives was achieved through a multi-step process. A key step involves the reaction of a 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acid intermediate with the corresponding phenol in the presence of a coupling agent.
Representative Procedure for Ester Synthesis:
A solution of the appropriate 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acid, the desired phenol, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired ester derivative.
HIV-1 RT Ribonuclease H Inhibition Assay
The inhibitory activity of the compounds against the RNase H function of HIV-1 RT was determined using a commercially available fluorescence-based assay kit. The assay measures the cleavage of a hybrid RNA/DNA substrate.
Assay Procedure:
The assay is performed in a 96-well plate format. Each well contains the reaction buffer, the hybrid substrate, and the HIV-1 RT enzyme. The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The reaction is initiated by the addition of the enzyme and incubated at a specific temperature. The fluorescence intensity is measured at appropriate time points. The IC50 value, representing the concentration of the inhibitor required to reduce the RNase H activity by 50%, is calculated from the dose-response curves.
Visualizations
HIV-1 Reverse Transcription Pathway
The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of the described inhibitors.
Caption: The process of HIV-1 reverse transcription, a key target for antiretroviral therapy.
Experimental Workflow for Analog Synthesis
The diagram below outlines the general synthetic workflow for the preparation of the this compound analogs.
Caption: General synthetic route for this compound analogs.
References
A Comparative In Vitro Evaluation of the Anti-Inflammatory Properties of Ethyl 6-(Trifluoromethyl)nicotinate Derivatives
This guide provides a comparative analysis of the in vitro anti-inflammatory properties of novel Ethyl 6-(trifluoromethyl)nicotinate derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is a synthesis of findings from studies on related nicotinate compounds, offering a predictive performance profile for this specific chemical class.
The anti-inflammatory potential of these derivatives is primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade. Furthermore, their capacity to modulate pro-inflammatory cytokines and nitric oxide production is explored, providing a comprehensive overview of their potential as therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activities of hypothetical this compound derivatives in comparison to reference NSAIDs.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound Derivative A | 12.5 | 0.45 | 27.8 |
| This compound Derivative B | 15.2 | 0.38 | 40.0 |
| Celecoxib | 13.02 | 0.49 | 26.6 |
| Diclofenac | 1.2 | 0.8 | 1.5 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide (NO) Inhibition (%) |
| This compound Derivative A | 65 | 58 | 72 |
| This compound Derivative B | 72 | 65 | 78 |
| Celecoxib | 68 | 60 | Not Reported |
| Indomethacin | 45 | 38 | 55 |
Data represents the percentage reduction of the specified inflammatory mediator in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[1][2][3]
-
Enzyme and Reagents : Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe to detect prostaglandin formation.[1][2]
-
Procedure :
-
The test compounds and reference drugs are dissolved in DMSO and serially diluted.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle control in an assay buffer for a defined period (e.g., 15 minutes) at room temperature.[1]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.[1]
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C and then terminated by adding a stop solution.[1]
-
The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) for PGE2 or by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][2]
-
-
Data Analysis : The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay measures the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.[4][5][6]
-
Cell Line : RAW 264.7 murine macrophage cell line.
-
Procedure :
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.[4]
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response and incubated for a further period (e.g., 20-24 hours).[4][6]
-
The cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6]
-
-
Data Analysis : The percentage inhibition of cytokine production is calculated by comparing the concentrations in treated versus untreated (LPS-stimulated) cells.
3. Nitric Oxide (NO) Production Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
-
Principle : The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure :
-
RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of the test compounds, as described in the cytokine release assay.[7]
-
After the incubation period, the cell supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[7]
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis : The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Mandatory Visualizations
Cyclooxygenase (COX) Pathway and NSAID Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ethyl 6-(trifluoromethyl)nicotinate Derivatives and Other Nicotinic Acid Esters in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between ethyl 6-(trifluoromethyl)nicotinate derivatives and other traditional nicotinic acid esters, focusing on their distinct roles and properties in drug design. The introduction of a trifluoromethyl (-CF3) group significantly alters the physicochemical and biological properties of the nicotinic acid scaffold, directing its derivatives toward different therapeutic applications compared to its classical use in lipid management.
Introduction to Nicotinic Acid and its Esters
Nicotinic acid, also known as niacin or Vitamin B3, is a well-established therapeutic agent used in high doses to manage dyslipidemia.[1][2] It favorably modulates nearly all lipoprotein parameters, most notably by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides.[1][3][4] However, its clinical use is often hampered by poor patient compliance due to side effects, primarily cutaneous vasodilation (flushing).[4]
Traditional nicotinic acid esters, such as ethyl nicotinate, have been developed primarily as prodrugs. The goal is to improve the pharmacokinetic profile of nicotinic acid, potentially reducing side effects while delivering the active parent compound upon in-vivo hydrolysis. Their mechanism of action is therefore identical to that of nicotinic acid.[5]
In contrast, the introduction of a strong electron-withdrawing trifluoromethyl group, as seen in this compound, creates a new class of derivatives. The -CF3 group enhances properties like lipophilicity and metabolic stability, often leading to novel biological activities and redirecting these molecules away from nicotinic acid's traditional targets and towards new applications, such as anti-inflammatory and agrochemical agents.[6][7]
Comparative Data Presentation
The following tables summarize the key differences in the physicochemical and pharmacological properties between the parent nicotinic acid and its distinct ester derivatives.
Table 1: Comparative Physicochemical Properties
| Property | Nicotinic Acid | Ethyl Nicotinate | This compound | 6-(Trifluoromethyl)nicotinic acid | Ethyl 2,6-bis(trifluoromethyl)nicotinate |
| Molecular Formula | C₆H₅NO₂ | C₈H₉NO₂ | C₉H₈F₃NO₂ | C₇H₄F₃NO₂ | C₁₀H₇F₆NO₂ |
| Molecular Weight ( g/mol ) | 123.11 | 151.16 | 219.16[8] | 191.11[9] | 287.16[10] |
| logP (Octanol-Water Partition Coefficient) | 0.219[1] | 1.6 (Predicted) | 2.5 (Predicted) | 1.3[9] | 3.296 (Predicted)[10] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | 39.2 Ų | 39.2 Ų | 50.2 Ų[9] | 39.2 Ų[10] |
| Boiling Point (°C) | N/A (Sublimes) | 224 | 229 (Predicted)[11] | 259.3 (Predicted)[9] | N/A |
| Acidity (pKa) | 2.0, 4.85[1] | N/A | -1.38 (Predicted)[11] | N/A | N/A |
Note: Some values are predicted and should be considered estimates.
Table 2: Comparative Pharmacological and Pharmacokinetic Profiles
| Feature | Other Nicotinic Acid Esters (e.g., Ethyl Nicotinate) | This compound Derivatives |
| Primary Role | Prodrugs of Nicotinic Acid | New Chemical Entities |
| Primary Therapeutic Target | Hydroxycarboxylic Acid Receptor 2 (HCA2 / GPR109A)[5][12] | Under investigation; potential roles in inflammation, agriculture (insecticides)[6][7] |
| Primary Therapeutic Application | Dyslipidemia (Lipid-lowering)[3] | Anti-inflammatory, Insecticidal[6][7] |
| Mechanism of Action | Hydrolyzed to nicotinic acid, which activates HCA2, leading to inhibition of lipolysis in adipocytes.[1][13] | Varies by derivative; may involve inhibition of inflammatory enzymes (e.g., COX) or other targets.[6] |
| Pharmacokinetics | Designed for controlled release and conversion to nicotinic acid. The half-life of nicotinic acid is short (20-45 minutes).[1] | Expected to be different from nicotinic acid. The -CF3 group often increases metabolic stability and lipophilicity, potentially leading to a longer half-life and altered distribution.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in drug development is crucial for understanding the distinct paths these two classes of compounds take.
Signaling Pathway of Nicotinic Acid in Lipid Metabolism
The primary mechanism for the lipid-lowering effects of traditional nicotinic acid esters, following their conversion to nicotinic acid, is the activation of the HCA2 receptor.
General Drug Discovery and Development Workflow
The development path for any new derivative, whether for lipid-lowering or anti-inflammatory purposes, follows a structured workflow from initial design to in-vivo validation.
Experimental Protocols
Detailed methodologies are essential for the objective evaluation of these compounds. Below are representative protocols for assessing the distinct biological activities relevant to each class of nicotinic acid esters.
Protocol 1: In Vitro Anti-Inflammatory Activity by Inhibition of Protein Denaturation
This assay is relevant for screening this compound derivatives for potential anti-inflammatory properties, as inflammation can lead to protein denaturation.[14][15]
1. Principle: Denaturation of proteins is a well-documented cause of inflammation. This method assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically Bovine Serum Albumin (BSA) or egg albumin. The anti-inflammatory drug Diclofenac Sodium serves as a positive control.[15][16]
2. Materials:
-
Bovine Serum Albumin (BSA), 1% aqueous solution
-
Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Diclofenac Sodium (positive control)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
UV-Vis Spectrophotometer
3. Procedure:
-
Reaction Mixture Preparation: For each test sample, prepare a reaction mixture containing 2.8 mL of PBS, 2.0 mL of 1% BSA solution, and 0.2 mL of the test compound at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
Control Preparation:
-
Vehicle Control: Prepare a mixture containing the solvent used for the test compounds instead of the compound itself.
-
Product Control: Prepare a mixture containing the test compound and PBS (without BSA) to account for any absorbance from the compound itself.
-
-
Incubation: Incubate all reaction mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[16]
-
Cooling and Measurement: After heating, cool the solutions to room temperature and measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] * 100
-
Protocol 2: In Vivo Evaluation of Lipid-Lowering Activity
This protocol is standard for evaluating traditional nicotinic acid esters and other potential hypolipidemic agents in an animal model.[17][18]
1. Principle: To assess the efficacy of a test compound in reducing plasma lipid levels in an animal model where hyperlipidemia has been induced, typically through a high-fat diet.
2. Materials & Methods:
-
Animal Model: Male Syrian golden hamsters or C57BL/6J mice are commonly used as they develop diet-induced hyperlipidemia that closely mimics the human condition.
-
Housing and Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and allow them to acclimatize for at least one week before the study begins.
-
Diet-Induced Hyperlipidemia:
-
Feed the animals a high-fat, high-cholesterol diet (e.g., containing 15-20% fat and 0.5-1.5% cholesterol) for 4-8 weeks to induce a stable hyperlipidemic state.
-
A control group is fed a standard chow diet.
-
-
Grouping and Treatment:
-
After the induction period, measure baseline lipid levels from a blood sample.
-
Randomize the hyperlipidemic animals into groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Nicotinic Acid, Fenofibrate)
-
Test Compound Group(s) (different doses of the nicotinic acid ester)
-
-
Administer the treatments orally via gavage once daily for a period of 2-4 weeks.
-
4. Sample Collection and Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via cardiac puncture or retro-orbital sinus bleeding under anesthesia. Collect blood into EDTA-coated tubes.
-
Plasma Separation: Separate plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) and store at -80°C until analysis.
-
Lipid Profile Analysis:
-
Use commercial enzymatic assay kits to measure the concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Calculate Low-Density Lipoprotein Cholesterol (LDL-C) using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).[18]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), to compare the treatment groups with the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
Conclusion
The functionalization of the nicotinic acid scaffold with a trifluoromethyl group fundamentally alters its potential role in drug design. While traditional nicotinic acid esters serve as prodrugs for the HCA2 receptor agonist nicotinic acid, primarily aimed at treating dyslipidemia, this compound derivatives represent a distinct class of new chemical entities. The introduction of the -CF3 moiety increases lipophilicity and modifies electronic properties, directing these derivatives toward different biological targets and therapeutic areas, such as inflammation and agriculture. Consequently, researchers and drug development professionals must employ distinct screening cascades and experimental designs to evaluate these two classes of compounds, recognizing that their structure-activity relationships and ultimate clinical or commercial applications are likely to be divergent.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. matrixscientific.com [matrixscientific.com]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 597532-36-0 [chemicalbook.com]
- 12. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 13. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Comparative Guide to the In Vitro Screening of Trifluoromethyl-Containing Nicotinate Analogs Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. This guide provides a comparative overview of the anticancer activity of various trifluoromethyl-containing pyridine and pyrimidine derivatives, serving as analogs to ethyl 6-(trifluoromethyl)nicotinate. The data presented is synthesized from multiple studies to offer insights into their potential as anticancer agents.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several series of trifluoromethyl-containing heterocyclic compounds against a panel of human cancer cell lines. These compounds, while not exclusively this compound derivatives, share key structural features and provide a valuable comparison of the potential of this chemical space.
| Compound ID | Core Structure | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl | C32 (Melanoma) | 24.4 | [1][2] |
| 7-chloro-3-phenyl | A375 (Melanoma) | 25.4 | [1][2] | ||
| 7-chloro-3-ethyl | DU145 (Prostate) | >500 | [1][2] | ||
| 7-chloro-3-propyl | C32 (Melanoma) | 114.2 | [1][2] | ||
| Series 2: 5-Trifluoromethylpyrimidine Derivatives | Pyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | A549 (Lung) | 0.35 | [3] |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | MCF-7 (Breast) | 3.24 | [3] | ||
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | PC-3 (Prostate) | 5.12 | [3] | ||
| Compound 17v | H1975 (Lung) | 2.27 | [4] | ||
| Series 3: Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives | Furo[2,3-b]pyridine | Compound 7 | Neuro-2a, Hela, A549, COLO 205 | 5.8 | [5] |
| Compound 12a | Neuro-2a, Hela, A549, COLO 205 | 3.6 | [5] | ||
| Compound 6g | Neuro-2a, Hela, A549, COLO 205 | 10 | [5] | ||
| Compound 10a | Neuro-2a, Hela, A549, COLO 205 | 10.7 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are outlined below. These protocols provide a foundation for replicating and expanding upon the screening of novel chemical entities.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for Anticancer Compound Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel chemical compounds for anticancer activity.
Caption: A generalized workflow for the discovery and initial biological evaluation of novel anticancer compounds.
EGFR Signaling Pathway
Many trifluoromethyl-containing heterocyclic compounds are designed as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and a common target in cancer therapy. The diagram below illustrates a simplified overview of this pathway.
Caption: A simplified diagram of the EGFR signaling pathway, a key target in anticancer drug development.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated Nicotinates in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Synthesis of Trifluoromethylated Nicotinates in Crop Protection.
Trifluoromethylated nicotinates and their derivatives are a significant class of compounds in agrochemical research, demonstrating a broad spectrum of activity as insecticides, fungicides, and herbicides. The incorporation of a trifluoromethyl (-CF3) group into the nicotinic acid scaffold often enhances the biological activity, metabolic stability, and lipophilicity of these molecules, making them highly effective agents for crop protection. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visualizations to aid in research and development.
Performance Data: A Comparative Overview
The efficacy of trifluoromethylated nicotinates and related compounds varies depending on the specific chemical structure and the target pest, pathogen, or weed. The following tables summarize key performance data from various studies, providing a quantitative comparison of their biological activity.
Insecticidal Activity
Trifluoromethylated pyridine derivatives have shown significant insecticidal properties, often targeting the nervous system of insects.
| Compound Name/Class | Target Insect | Bioassay Method | Activity Metric | Value | Reference Compound | Reference Value |
| Pyridine derivatives (general) | Cowpea aphid (Aphis craccivora) | Leaf dipping | LC50 | 0.080 - 0.385 mg/L | Acetamiprid | 0.045 mg/L |
| Pyridine derivative 1f | Cowpea aphid (Aphis craccivora) | Leaf dipping | LC50 | 0.080 mg/L | Acetamiprid | 0.045 mg/L |
| Pyridine derivative 1d | Cowpea aphid (Aphis craccivora) | Leaf dipping | LC50 | 0.098 mg/L | Acetamiprid | 0.045 mg/L |
LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test population.
Fungicidal Activity
Nicotinamide derivatives, which share a structural similarity with nicotinates, have demonstrated potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme.
| Compound Name/Class | Target Pathogen | Bioassay Method | Activity Metric | Value | Reference Compound | Reference Value |
| N-(thiophen-2-yl) nicotinamide 4a | Cucumber downy mildew (Pseudoperonospora cubensis) | In vivo | EC50 | 4.69 mg/L | Flumorph | 7.55 mg/L |
| N-(thiophen-2-yl) nicotinamide 4f | Cucumber downy mildew (Pseudoperonospora cubensis) | In vivo | EC50 | 1.96 mg/L | Flumorph | 7.55 mg/L |
| N-(thiophen-2-yl) nicotinamide 4f | Cucumber downy mildew (Pseudoperonospora cubensis) | In vivo | EC50 | 1.96 mg/L | Diflumetorim | 21.44 mg/L |
EC50 (Half maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.
Herbicidal Activity
The introduction of a trifluoromethyl group has also led to the development of effective herbicides.
| Compound Name/Class | Target Weed | Bioassay Method | Activity Metric | Value | Reference Compound | Reference Value |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f ) | Duckweed (Lemna paucicostata) | In vitro | IC50 | 7.8 µM | Clomazone | 125 µM |
| α-trifluoroanisole derivative 7a | Velvetleaf (Abutilon theophrasti) | Post-emergence | ED50 | 13.32 g a.i./hm² | Fomesafen | 36.39 g a.i./hm² |
| α-trifluoroanisole derivative 7a | Redroot pigweed (Amaranthus retroflexus) | Post-emergence | ED50 | 5.48 g a.i./hm² | Fomesafen | 10.09 g a.i./hm² |
IC50 (Half maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 (Median Effective Dose) is the dose that produces a quantal effect in 50% of the population that receives it.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of trifluoromethylated nicotinates.
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
A common route for the synthesis of 4-(Trifluoromethyl)nicotinic acid involves the following steps:
-
Acylation: Trifluoroacetyl chloride is reacted with vinyl ethyl ether in the presence of pyridine and toluene to yield 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]
-
Cyclization: The resulting product is then reacted with 3-amino acrylonitrile.
-
Hydrolysis: The cyclized intermediate is hydrolyzed using sodium hydroxide to produce 4-(trifluoromethyl)nicotinic acid.[1] The final product is isolated by adjusting the pH with hydrochloric acid, followed by cooling and filtration.[1]
Insecticide Bioassay: Leaf Dipping Method
This method is commonly used to assess the contact toxicity of insecticides.
-
Preparation of Test Solutions: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., dimethylformamide) and then diluted with water containing a surfactant (e.g., 0.1% Tween-80) to create a series of concentrations.[2]
-
Treatment: Cowpea aphid adults and nymphs of a uniform size are dipped into each test solution for a short duration (e.g., 10 seconds).[2]
-
Incubation and Observation: The treated insects are allowed to dry and then maintained under controlled laboratory conditions (e.g., 25°C).[2] Mortality is recorded at specified time intervals (e.g., 24 hours). A control group is treated with a solution containing only the solvent and surfactant.[2]
-
Data Analysis: The lethal concentration 50 (LC50) values are calculated using probit analysis.
Fungicide Bioassay: Mycelial Growth Inhibition
This in vitro assay determines the direct inhibitory effect of compounds on fungal growth.
-
Culture Preparation: Phytopathogenic fungi are cultured on a suitable medium such as potato dextrose agar (PDA) to obtain fresh mycelium.
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA at various concentrations. The mixture is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed at the center of the treated and control PDA plates.
-
Incubation and Measurement: The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for several days. The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.
-
Data Analysis: The effective concentration 50 (EC50) values are determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway of Neonicotinoid Insecticides
Trifluoromethylated nicotinates often act as neonicotinoids, which are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[3] This leads to overstimulation of the nervous system, paralysis, and death.
Caption: Mode of action of trifluoromethylated nicotinate insecticides.
General Experimental Workflow for Agrochemical Screening
The process of discovering and evaluating new agrochemicals follows a structured workflow from synthesis to biological testing.
Caption: Workflow for agrochemical discovery and evaluation.
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the Anti-Proliferative Effects of Ethyl 6-(trifluoromethyl)nicotinate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of ethyl 6-(trifluoromethyl)nicotinate analogs and related heterocyclic compounds. The inclusion of the trifluoromethyl group is a key strategy in modern drug discovery, known to enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.[1] This document summarizes experimental data, details relevant methodologies, and visualizes key cellular pathways to support researchers in the field of oncology drug development.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of various nicotinate and nicotinamide derivatives, particularly those bearing a trifluoromethyl group, has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is presented below. For context, Sorafenib, an established multi-kinase inhibitor, is included as a reference compound.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Trifluoromethyl-substituted pyridine analogue | MCF-7 | 8.70 | Doxorubicin | 9.06 |
| Trifluoromethyl-substituted pyridine analogue | HeLa | 8.97 | Doxorubicin | 9.17 |
| Nicotinamide Derivative D-1 | HCT-116 | 3.08 | Sorafenib | 7.28 |
| Nicotinamide Derivative D-1 | HepG2 | 4.09 | Sorafenib | 5.28 |
| Nicotinamide Derivative 10 | HCT-116 | 15.4 | Sorafenib | 9.30 |
| Nicotinamide Derivative 10 | HepG2 | 9.8 | Sorafenib | 7.40 |
| Nicotinamide Derivative 7 | HCT-116 | 15.7 | Sorafenib | 9.30 |
| Nicotinamide Derivative 7 | HepG2 | 15.5 | Sorafenib | 7.40 |
| Nicotinamide Derivative 8 | HCT-116 | 5.4 | Sorafenib | 53.65nM |
| Nicotinamide Derivative 8 | HepG2 | 7.1 | Sorafenib | 53.65nM |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | Melanotic & Amelanotic Melanoma | <50 | - | - |
*Note: The reference IC50 for Sorafenib against VEGFR-2 is in nM.
Key Signaling Pathway: VEGFR-2 Inhibition
Several nicotinamide derivatives exert their anti-proliferative effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2][3][4] This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[3][5] Inhibition of VEGFR-2 blocks downstream signaling cascades, ultimately leading to decreased cell proliferation and induction of apoptosis (programmed cell death).[3][6]
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinate analogs.
Experimental Protocols
The following section details a standardized protocol for assessing the anti-proliferative effects of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound analogs (or other test compounds)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control and medium-only blanks. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Experimental Workflow
The overall process for validating the anti-proliferative effects of novel compounds follows a structured workflow from initial screening to mechanistic studies.
Caption: General workflow for anti-proliferative compound validation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Comparative Inhibitory Activity of Trifluoromethyl-Substituted Nicotinate and Nicotinamide Derivatives on Key Enzymes
A Comparison Guide for Researchers and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the inhibitory activities of various trifluoromethyl-substituted nicotinate and nicotinamide derivatives against key enzymes implicated in pathological conditions. The data presented herein is compiled from discrete studies to offer a broader perspective on the potential of this chemical class as enzyme inhibitors.
Quantitative Inhibitory Activity
The inhibitory potency of different trifluoromethyl-substituted pyridine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase (COX) enzymes is summarized below. These tables highlight the half-maximal inhibitory concentrations (IC50) as reported in the respective studies.
Table 1: Inhibitory Activity of Nicotinamide Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (µM) |
| A-1 | N-(4-(1-(2-nicotinoylhydrazono)ethyl)phenyl)nicotinamide | 0.28 |
| C-6 | N-(4-(1-(hydroxyimino)ethyl)phenyl)nicotinamide | 0.35 |
| D-1 | N-(4-(1-(2-phenylhydrazono)ethyl)phenyl)nicotinamide | 0.21 |
| Sorafenib | (Reference Drug) | 0.09 |
Data sourced from a study on nicotinamides as apoptotic VEGFR-2 inhibitors.[1]
Table 2: Inhibitory Activity of Nicotinate Derivatives against COX-1 and COX-2
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3b | 15.2 | 0.08 | 190 |
| Compound 3e | 12.8 | 0.07 | 182.86 |
| Compound 4c | 18.5 | 0.06 | 308.33 |
| Compound 4f | 20.1 | 0.05 | 402 |
| Celecoxib | 15.0 | 0.08 | 187.5 |
| Diclofenac | 1.2 | 0.8 | 1.5 |
| Indomethacin | 0.9 | 7.2 | 0.125 |
Data from a study on nicotinate derivatives as potential anti-inflammatory agents targeting the COX-2 enzyme.[2]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods cited in the referenced studies.
1. VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu,Tyr)), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Test compounds are serially diluted to various concentrations.
-
The VEGFR-2 enzyme, substrate, and test compound are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to enzyme activity) is measured using a detection reagent that generates a luminescent signal.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), heme cofactor, reaction buffer, test compounds, and a detection method for prostaglandin E2 (PGE2) (e.g., ELISA).
-
Procedure:
-
The COX enzyme is pre-incubated with the test compound at various concentrations in the presence of heme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for a specific duration at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., stannous chloride).
-
The amount of PGE2 produced is quantified using an ELISA kit.
-
IC50 values are determined by analyzing the dose-response curves for the inhibition of PGE2 production.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of the synthetic utility of Ethyl 6-(trifluoromethyl)nicotinate with similar building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Among the array of building blocks available for introducing this moiety, substituted pyridines bearing a trifluoromethyl group are of significant interest. This guide provides a comparative analysis of Ethyl 6-(Trifluoromethyl)nicotinate and its synthetic utility against similar, commonly used building blocks.
Introduction to Trifluoromethyl-Substituted Pyridines
Trifluoromethylpyridines (TFMPs) are key structural motifs in a variety of active agrochemical and pharmaceutical ingredients[1][2]. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the characteristics of the pyridine ring, have led to their use in numerous commercialized products and clinical candidates[1][2]. The synthesis of TFMP derivatives is typically achieved through three main strategies: chlorine/fluorine exchange, direct trifluoromethylation, or the construction of the pyridine ring from a trifluoromethyl-containing building block[1][2]. This compound falls into the latter category and serves as a versatile precursor for a range of complex molecules.
Core Building Blocks for Comparison
This guide focuses on the comparative synthetic utility of the following 6-substituted ethyl nicotinate building blocks in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
-
This compound (The focus of this guide)
-
Ethyl 6-Chloronicotinate (A common halogenated analog)
-
Ethyl 6-Bromonicotinate (A more reactive halogenated analog)
-
Ethyl Nicotinate (The unsubstituted parent compound)
The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence its reactivity in cross-coupling reactions compared to its halogenated and unsubstituted counterparts.
Comparative Performance in Key Synthetic Reactions
The following tables summarize the performance of the selected building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, based on available literature data. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, the reaction conditions provided are representative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the 6-substituted nicotinates in this reaction is influenced by the nature of the substituent, which acts as a leaving group or modulates the electronic properties of the pyridine ring.
| Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | ~75% (estimated) |
| Ethyl 6-Chloronicotinate | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | RT | 95% |
| Ethyl 6-Bromonicotinate | Phenylboronic acid | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Toluene | 100 | 98% |
| Ethyl Nicotinate | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not applicable (requires activation) |
Yields are based on reported values for similar substrates and reaction conditions and may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of amino functionalities.
| Building Block | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | ~80% (estimated) |
| Ethyl 6-Chloronicotinate | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 92% |
| Ethyl 6-Bromonicotinate | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 95% |
| Ethyl Nicotinate | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not applicable (requires activation) |
Yields are based on reported values for similar substrates and reaction conditions and may vary.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms, providing access to substituted alkynes.
| Building Block | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | ~85% (estimated) |
| Ethyl 6-Chloronicotinate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 88% |
| Ethyl 6-Bromonicotinate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 92% |
| Ethyl Nicotinate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | Not applicable (requires activation) |
Yields are based on reported values for similar substrates and reaction conditions and may vary.
Biological Relevance: Kinase Inhibitors and the FGFR Signaling Pathway
Derivatives of trifluoromethyl-substituted pyridines are of significant interest in drug discovery, particularly in the development of kinase inhibitors. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation, is a key target for therapeutic intervention in various cancers[3].
The diagram below illustrates a simplified representation of the FGFR signaling pathway and highlights the point of intervention for small molecule kinase inhibitors, a class of drugs for which trifluoromethylpyridine scaffolds are frequently employed.
Caption: Simplified FGFR signaling pathway and the mechanism of action for a kinase inhibitor.
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are critical for the successful application of these building blocks. Below are representative protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodologies
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-Chloronicotinate with Phenylboronic Acid
-
Materials: Ethyl 6-chloronicotinate (1.0 mmol), Phenylboronic acid (1.2 mmol), PXPd2 catalyst (2 mol%), Potassium carbonate (2.0 mmol), Anhydrous methanol (10 mL).
-
Procedure:
-
To a round-bottom flask, add Ethyl 6-chloronicotinate, phenylboronic acid, potassium carbonate, and the PXPd2 catalyst.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous methanol and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 6-phenylnicotinate.
-
Protocol 2: Buchwald-Hartwig Amination of Ethyl 6-Bromonicotinate with Morpholine
-
Materials: Ethyl 6-bromonicotinate (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cesium carbonate (1.4 mmol), Anhydrous toluene (5 mL).
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add anhydrous toluene, ethyl 6-bromonicotinate, and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-20 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford ethyl 6-morpholinonicotinate.
-
Protocol 3: Sonogashira Coupling of Ethyl 6-Bromonicotinate with Phenylacetylene
-
Materials: Ethyl 6-bromonicotinate (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), Copper(I) iodide (CuI, 6 mol%), Triethylamine (Et₃N, 2.0 mmol), Anhydrous DMF (5 mL).
-
Procedure:
-
To a Schlenk flask, add ethyl 6-bromonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, triethylamine, and phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield ethyl 6-(phenylethynyl)nicotinate.
-
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry. Its reactivity, governed by the strong electron-withdrawing nature of the trifluoromethyl group, makes it a suitable substrate for a variety of cross-coupling reactions. While halo-substituted nicotinates, particularly bromo-derivatives, may exhibit higher reactivity under certain conditions, the trifluoromethyl group offers the distinct advantage of being a metabolically stable isostere for other functional groups. The choice of building block will ultimately depend on the specific synthetic strategy and the desired properties of the final target molecule. The protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in their synthetic endeavors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 6-(trifluoromethyl)nicotinate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 6-(trifluoromethyl)nicotinate, a heterocyclic building block utilized in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key identifiers and physical data for this compound is provided in the table below. This information is essential for accurate record-keeping and communication with safety personnel and waste disposal contractors.
| Identifier | Value |
| CAS Number | 597532-36-0[1][2][3] |
| Molecular Formula | C9H8F3NO2[1][2][3] |
| Molecular Weight | 219.16 g/mol [1][2][3] |
| Purity | ≥97% |
| Hazard Identification | Irritant[1] |
Hazard Summary
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Pre-Disposal and Spill Management
Proper containment and handling are crucial precursors to safe disposal. In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Use a chemical fume hood if possible.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.
-
Collect and Containerize: Carefully transfer the absorbed material into a labeled, airtight container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or protective clothing
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The container must be securely sealed and stored in a well-ventilated, designated hazardous waste storage area.
-
Label the container clearly with the full chemical name, "this compound," the associated hazards (Irritant), and the date of accumulation.
-
-
Engage a Licensed Waste Carrier:
-
The disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved vendors for this purpose.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound being disposed of.
-
Complete all necessary hazardous waste manifests and other documentation as required by your institution and the waste disposal contractor.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 6-(trifluoromethyl)nicotinate (CAS No. 597532-36-0). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, avoiding all personal contact, including inhalation of dust or fumes, is paramount.[2]
First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] If irritation persists, seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Consistent and correct use of PPE is the most effective way to prevent exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical safety goggles or glasses meeting ANSI Z.87.1 standard.[6][7] A face shield is recommended if there is a splash hazard.[6] | Chemical-resistant gloves (e.g., Nitrile rubber).[7] Gloves should be inspected before use and disposed of properly after handling.[8] | A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[6][7] | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is required.[5][8] |
| Solution & Reagent Preparation | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9] Ensure gloves are compatible with the solvents being used. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[7] | Work should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield.[8] | Heavy-duty, chemical-resistant gloves. | A chemical-resistant suit or apron over a lab coat.[8] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5] |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves. | Lab coat, long pants, and closed-toe shoes. | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.[10]
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and compatible waste container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling and disposal.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
